molecular formula C28H29F2NO3S B15543448 ER degrader 10

ER degrader 10

Numéro de catalogue: B15543448
Poids moléculaire: 497.6 g/mol
Clé InChI: BKDGYCGJTOTOOY-LEAFIULHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ER degrader 10 is a useful research compound. Its molecular formula is C28H29F2NO3S and its molecular weight is 497.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H29F2NO3S

Poids moléculaire

497.6 g/mol

Nom IUPAC

(3S,4R)-3-(4-fluoro-2-methoxyphenyl)-4-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3,4-dihydro-2H-thiochromen-7-ol

InChI

InChI=1S/C28H29F2NO3S/c1-33-26-12-20(30)4-8-23(26)25-17-35-27-13-21(32)5-9-24(27)28(25)19-2-6-22(7-3-19)34-11-10-31-15-18(14-29)16-31/h2-9,12-13,18,25,28,32H,10-11,14-17H2,1H3/t25-,28-/m1/s1

Clé InChI

BKDGYCGJTOTOOY-LEAFIULHSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ER Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core mechanism of action of ER Degrader 10, a potent and selective estrogen receptor alpha (ERα) degrader. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of this class of molecules.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional small molecule designed to specifically eliminate ERα protein from cells.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs actively induce their degradation. The mechanism of action of this compound, like other PROTAC ER degraders, involves co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1]

The key to this mechanism is the molecule's unique structure, which consists of two distinct ligands connected by a linker:

  • A ligand for ERα: This portion of the molecule selectively binds to the estrogen receptor.

  • A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an E3 ligase, a key component of the UPS. In the case of PROTAC ERα Degrader-10, the E3 ligase recruited is Cereblon.[2]

This dual binding brings the ERα protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the ERα protein. This polyubiquitination acts as a molecular "tag," marking the ERα for recognition and subsequent degradation by the proteasome.[1] Following the degradation of the ERα protein, the PROTAC molecule is released and can catalytically induce the degradation of multiple ERα proteins.[1]

This targeted degradation approach offers several advantages over traditional ER antagonists, including a more potent and sustained reduction of ERα levels. This is particularly relevant in the context of breast cancer, where ERα is a key driver of tumor growth and where resistance to conventional endocrine therapies can develop. PROTAC ER degraders have demonstrated efficacy against both wild-type and mutant forms of the estrogen receptor.

Signaling Pathway of this compound

The signaling cascade initiated by this compound culminates in the targeted destruction of the ERα protein. The following diagram illustrates this process.

ER_Degrader_10_Pathway cluster_cell Tumor Cell ER_Degrader_10 This compound Ternary_Complex Ternary Complex (ERα - Degrader - E3) ER_Degrader_10->Ternary_Complex ER_alpha ERα Protein ER_alpha->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->ER_Degrader_10 Recycled Ternary_Complex->E3_Ligase Recycled Ub_ER_alpha Polyubiquitinated ERα Ternary_Complex->Ub_ER_alpha Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ER_alpha->Proteasome Recognition Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation

Mechanism of ERα degradation by this compound.

Quantitative Data Summary

The efficacy of this compound and other PROTAC ER degraders has been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Degradation Potency

CompoundCell LineDC50 (nM)Reference
PROTAC ERα Degrader-10MCF70.37
PROTAC ERα Degrader-10T47D1.1
PROTAC ERα Degrader-10CAMA-11.1
Vepdegestrant (ARV-471)MCF7<1
ERD-3111-0.5
ERD-4001-0.05

DC50: Concentration required to degrade 50% of the target protein.

Table 2: In Vivo Efficacy of Vepdegestrant (ARV-471), a PROTAC ER Degrader

ModelTreatmentER Degradation (%)Tumor Growth Inhibition (TGI) (%)Reference
Orthotopic MCF7 CDX10 mg/kg daily94-9798-120
Orthotopic MCF7 CDX30 mg/kg daily94-9798-120
ESR1 Y537S PDX10 mg/kgSignificant reductionComplete inhibition

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft.

Table 3: Clinical Efficacy of Vepdegestrant (ARV-471) in ER+/HER2- Advanced Breast Cancer

Patient PopulationMedian Progression-Free Survival (PFS) with VepdegestrantMedian PFS with FulvestrantReference
All patients3.8 months3.6 months
Patients with ESR1 mutations5.0 months2.1 months

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines typical experimental protocols used to characterize the mechanism of action of ER degraders.

Western Blotting for ERα Degradation

This technique is used to quantify the amount of ERα protein in cells following treatment with a degrader.

Experimental Workflow:

Western_Blot_Workflow start 1. Cell Culture and Treatment (e.g., MCF7 cells treated with this compound) lysis 2. Cell Lysis (Extraction of total protein) start->lysis quantification 3. Protein Quantification (e.g., BCA assay) lysis->quantification sds_page 4. SDS-PAGE (Separation of proteins by size) quantification->sds_page transfer 5. Protein Transfer (to a PVDF or nitrocellulose membrane) sds_page->transfer blocking 6. Blocking (Prevents non-specific antibody binding) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-ERα antibody) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated antibody) primary_ab->secondary_ab detection 9. Chemiluminescent Detection (Imaging of protein bands) secondary_ab->detection analysis 10. Densitometry Analysis (Quantification of band intensity relative to a loading control like GAPDH or β-actin) detection->analysis

Workflow for Western Blotting to assess ERα degradation.

Detailed Steps:

  • Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF7) and allow them to adhere. Treat the cells with various concentrations of the ER degrader for a specified time course.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the intensity of the ERα bands and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of ERα degradation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

These assays are used to assess the effect of the ER degrader on cell proliferation and survival.

Experimental Workflow:

Cell_Viability_Workflow start 1. Cell Seeding (Plate cells in a 96-well plate) treatment 2. Compound Treatment (Add serial dilutions of this compound) start->treatment incubation 3. Incubation (Typically 72 hours) treatment->incubation reagent 4. Add Viability Reagent (e.g., MTT or CellTiter-Glo) incubation->reagent readout 5. Measure Signal (Absorbance for MTT, Luminescence for CellTiter-Glo) reagent->readout analysis 6. Data Analysis (Calculate IC50 values) readout->analysis

Workflow for a cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed breast cancer cells into a 96-well plate at a predetermined density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the ER degrader. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Add Viability Reagent: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Measure Signal: After a short incubation with the reagent, measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

  • Data Analysis: Plot the cell viability against the compound concentration and use a non-linear regression to calculate the half-maximal inhibitory concentration (IC50).

Conclusion

This compound and other PROTAC ER degraders represent a novel and promising therapeutic strategy for ER-positive breast cancer. Their unique mechanism of action, which involves the catalytic degradation of ERα via the ubiquitin-proteasome system, offers the potential for a more profound and durable anti-tumor response compared to traditional endocrine therapies. The preclinical and emerging clinical data for this class of molecules, exemplified by vepdegestrant, underscore their potential to overcome resistance and improve outcomes for patients. Further research and clinical development will continue to elucidate the full therapeutic potential of ER degraders in oncology.

References

The Rise of ER Degraders: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of estrogen receptor-positive (ER+) breast cancer treatment is undergoing a significant transformation, driven by the advent of novel therapeutic modalities designed to overcome the limitations of traditional endocrine therapies. Among these, ER degraders, particularly proteolysis-targeting chimeras (PROTACs), have emerged as a promising strategy. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of a representative ER degrader, referred to herein as "ER degrader 10," with a focus on the well-characterized clinical candidate vepdegestrant (ARV-471) as a prime exemplar of this class.

Introduction to ER Degraders and the PROTAC Technology

For decades, selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) have been the cornerstone of ER+ breast cancer therapy. However, the development of resistance, often driven by mutations in the ESR1 gene, necessitates new therapeutic avenues.[1] PROTAC ER degraders represent a novel class of drugs that harness the body's own cellular machinery to specifically target and eliminate the ERα protein.[2]

These bifunctional molecules consist of a ligand that binds to the target protein (ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This ternary complex formation facilitates the ubiquitination of the ERα protein, marking it for degradation by the proteasome.[2][3] This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins, offering a potential advantage over traditional occupancy-based inhibitors.

Discovery and Synthesis of ER Degraders

The discovery of potent and orally bioavailable ER degraders involves extensive medicinal chemistry campaigns to optimize the three components of the PROTAC molecule: the ERα ligand, the E3 ligase ligand, and the linker. The choice of the ERα binding moiety is critical for selectivity and potency. For instance, some ER degraders are developed based on existing ER ligands like Lasofoxifene. The E3 ligase ligand, often a derivative of thalidomide (B1683933) or pomalidomide, engages the Cereblon (CRBN) E3 ligase. The linker's length and composition are meticulously optimized to ensure the proper orientation and proximity of ERα and the E3 ligase for efficient ubiquitination.

A representative synthesis of a selective estrogen receptor degrader often involves a multi-step process. For example, the synthesis of GDC-0810, a non-PROTAC SERD, highlights the complexity of creating the core structures of these molecules. The process involved a highly diastereoselective addition of an arylmagnesium reagent to a ketone to yield a key tertiary alcohol intermediate. This was followed by a stereocontrolled syn-elimination to form the desired tetrasubstituted olefin core, a common feature in many ER modulators. A telescoped four-step process was then developed for the final stages of the synthesis.

While the specific synthesis protocol for every proprietary "this compound" is not publicly available, the general principles of PROTAC synthesis involve the separate synthesis of the target-binding ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of PROTAC ER degraders is a targeted protein degradation process.

ER_Degrader_MOA cluster_cell Cancer Cell ER Estrogen Receptor (ERα) Ternary_Complex ERα-PROTAC-E3 Ligase Ternary Complex ER->Ternary_Complex Binds PROTAC PROTAC ER Degrader PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Released & Recycled Ubiquitinated_ER Ubiquitinated ERα Ternary_Complex->Ubiquitinated_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_ER->Proteasome Recognition Degraded_ER Degraded ERα (Amino Acids) Proteasome->Degraded_ER Degradation

Caption: Mechanism of action of a PROTAC ER degrader.

As illustrated, the PROTAC ER degrader simultaneously binds to ERα and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the ERα protein. The resulting polyubiquitin (B1169507) chain acts as a tag that is recognized by the proteasome, the cell's protein disposal system. The proteasome then degrades the tagged ERα into smaller peptides. The PROTAC molecule is then released and can catalyze the degradation of another ERα protein. This catalytic mode of action distinguishes PROTACs from traditional inhibitors.

Preclinical and Clinical Data Summary

The efficacy of ER degraders has been demonstrated in numerous preclinical and clinical studies. These studies evaluate the degrader's ability to reduce ERα protein levels, inhibit cell proliferation, and suppress tumor growth in xenograft models.

In Vitro Potency

The potency of ER degraders is often quantified by the DC50 value (concentration for 50% degradation) and the IC50 value (concentration for 50% inhibition of cell proliferation).

CompoundCell LineDC50 (nM)Reference(s)
PROTAC ERα Degrader-10MCF70.37 - 1.1
T47D0.37 - 1.1
CAMA-10.37 - 1.1
ERD-12310ANot Specified0.047 (47 pM)
ERD-3111Not Specified0.5
ERD-4001Not Specified0.05
In Vivo Efficacy

In vivo studies in mouse xenograft models are crucial for evaluating the anti-tumor activity of ER degraders. Key metrics include tumor growth inhibition (TGI).

CompoundModelDosageOutcomeReference(s)
Vepdegestrant (ARV-471)Orthotopic MCF7 CDX10 or 30 mg/kg daily94-97% ER reduction; 98-120% TGI
Vepdegestrant (ARV-471)ESR1 Y537S PDX10 mg/kgComplete growth inhibition and significant mutant ER protein reduction
ERD-12310AMCF-7 Xenograft (wild-type ER)Not SpecifiedTumor regression
ERD-12310AMCF-7 Xenograft (ESR1 Y537S mutation)Not SpecifiedStrong tumor growth inhibition
Clinical Trial Data (Vepdegestrant)

Vepdegestrant has been evaluated in the Phase III VERITAC-2 clinical trial in patients with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy and a CDK4/6 inhibitor.

ParameterVepdegestrant (200 mg daily)Fulvestrant (500 mg IM)PopulationReference(s)
Median PFS5.0 months2.1 monthsESR1-mutant
Hazard Ratio (PFS)0.57 (p < 0.001)-ESR1-mutant
Median PFS3.8 months3.6 monthsAll patients
Clinical Benefit Rate42.1%20.2%ESR1-mutant
Objective Response Rate18.6%4%ESR1-mutant
Dose Reductions2%0%-
Discontinuations due to AEs3%1%-

Experimental Protocols

Detailed methodologies are essential for the evaluation of ER degraders. Below are generalized protocols for key experiments.

Western Blot for ERα Degradation
  • Cell Culture and Treatment: Plate ER+ breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of the ER degrader for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against ERα, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Cell Proliferation Assay
  • Cell Seeding: Seed ER+ breast cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the ER degrader.

  • Incubation: Incubate the plates for a period of 3 to 7 days.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Xenograft Tumor Model
  • Cell Implantation: Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously or orthotopically into the mammary fat pad of immunocompromised mice (e.g., NSG mice). For estrogen-dependent models, supplement the mice with an estrogen pellet.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ER degrader (e.g., by oral gavage) and the vehicle control daily or as per the dosing schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for ERα levels, immunohistochemistry).

Workflow and Logical Relationships

The development and evaluation of an ER degrader follow a structured workflow.

ER_Degrader_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Identification (ERα) Ligand_Screening Ligand Screening (ER & E3) Target_ID->Ligand_Screening Linker_Opt Linker Optimization Ligand_Screening->Linker_Opt Synthesis Synthesis of PROTAC Library Linker_Opt->Synthesis In_Vitro_Deg In Vitro Degradation (DC50) Synthesis->In_Vitro_Deg Cell_Prolif Cell Proliferation (IC50) In_Vitro_Deg->Cell_Prolif PK_Studies Pharmacokinetics (Oral Bioavailability) Cell_Prolif->PK_Studies In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) PK_Studies->In_Vivo_Efficacy Phase_I Phase I (Safety & Dose) In_Vivo_Efficacy->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trial) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: General workflow for the development of an ER degrader.

The advantages of PROTAC ER degraders over traditional inhibitors can be summarized as follows:

PROTAC_Advantages PROTAC_Degrader PROTAC ER Degrader Catalytic_MOA Catalytic Mechanism of Action PROTAC_Degrader->Catalytic_MOA Degrade_Mutants Effective Against Mutant ERα PROTAC_Degrader->Degrade_Mutants Improved_Potency Potential for Improved Potency PROTAC_Degrader->Improved_Potency Oral_Bioavailability Oral Bioavailability PROTAC_Degrader->Oral_Bioavailability Overcome_Resistance Overcomes Endocrine Resistance Degrade_Mutants->Overcome_Resistance

Caption: Logical relationships of PROTAC ER degrader advantages.

Conclusion

ER degraders, particularly those utilizing PROTAC technology, represent a significant advancement in the treatment of ER+ breast cancer. Their unique mechanism of action, which leads to the elimination of the ERα protein, provides a powerful tool to overcome resistance to existing therapies. The promising preclinical and clinical data for compounds like vepdegestrant underscore the potential of this class of drugs to improve outcomes for patients. Continued research and development in this area are crucial for realizing the full therapeutic benefit of ER degraders.

References

A Technical Deep Dive: ER Degraders Versus Selective Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Endocrine therapy remains a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. The therapeutic armamentarium is primarily dominated by two classes of agents that target the estrogen receptor α (ERα): selective estrogen receptor modulators (SERMs) and ER degraders. While both classes interact with ERα, their downstream consequences on the receptor and subsequent signaling pathways are fundamentally distinct. SERMs, such as tamoxifen (B1202) and raloxifene, exhibit a mixed agonist/antagonist profile, modulating ERα activity in a tissue-specific manner. In contrast, ER degraders, including the approved agent fulvestrant (B1683766) and a new generation of oral compounds and proteolysis-targeting chimeras (PROTACs), function as pure antagonists that induce the degradation and downregulation of the ERα protein. This guide provides a comprehensive technical comparison of these two classes of drugs, focusing on their core mechanisms, preclinical and clinical data, and the experimental methodologies used for their characterization.

Mechanisms of Action: Modulation vs. Degradation

The differential effects of SERMs and ER degraders stem from the distinct conformational changes they induce upon binding to the ligand-binding domain (LBD) of ERα.

Selective Estrogen Receptor Modulators (SERMs): SERMs like tamoxifen bind to the ERα LBD and induce a conformational change that is distinct from that induced by the natural ligand, 17β-estradiol. This altered conformation allows for the recruitment of co-repressors in certain tissues, such as the breast, leading to the inhibition of estrogen-dependent gene transcription and an anti-proliferative effect.[1] However, in other tissues like the endometrium and bone, the SERM-ERα complex can recruit co-activators, resulting in estrogen-like (agonistic) effects.[1] This tissue-specific pharmacology underpins both their therapeutic efficacy and their side-effect profile.

ER Degraders: ER degraders, upon binding to the ERα LBD, induce a profound conformational change that destabilizes the receptor protein.[2] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[2] This leads to a significant reduction in the total cellular levels of ERα, thereby preventing both ligand-dependent and ligand-independent signaling. A newer class of ER degraders, PROTACs, function by a different mechanism. These heterobifunctional molecules consist of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, bringing the two in close proximity and inducing ERα ubiquitination and degradation.[3]

Below is a DOT script representation of the distinct mechanisms of action.

cluster_0 SERM Mechanism cluster_1 ER Degrader Mechanism SERM SERM ERa ERα SERM->ERa Binds to LBD Co-repressor Co-repressor ERa->Co-repressor Recruits in Breast Tissue Co-activator Co-activator ERa->Co-activator Recruits in Endometrium/Bone ERE Estrogen Response Element ERa->ERE Binds DNA Gene Transcription Gene Transcription Co-repressor->Gene Transcription Inhibition Co-activator->Gene Transcription Activation ER_Degrader ER Degrader ERa_d ERα ER_Degrader->ERa_d Binds and destabilizes Ub Ubiquitin ERa_d->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degraded_ERa Degraded ERα Fragments Proteasome->Degraded_ERa Degradation cluster_0 Western Blot Workflow for ERα Degradation Cell_Culture 1. Cell Culture & Treatment (e.g., MCF-7 cells + ER Degrader) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Blot Transfer (to PVDF membrane) SDS_PAGE->Transfer Immunoblotting 6. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection 7. ECL Detection Immunoblotting->Detection Analysis 8. Densitometry Analysis (Normalize to Loading Control) Detection->Analysis cluster_genomic Genomic Pathway cluster_intervention Therapeutic Intervention cluster_nongenomic Non-Genomic Pathway Estrogen Estrogen ERa_cyto ERα (Cytoplasm) Estrogen->ERa_cyto Binds ERa_dimer ERα Dimer ERa_cyto->ERa_dimer Dimerization ERa_nuc ERα (Nucleus) ERa_dimer->ERa_nuc Nuclear Translocation ERE Estrogen Response Element ERa_nuc->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation SERM SERM SERM->ERa_cyto Modulates Activity ER_Degrader ER_Degrader ER_Degrader->ERa_cyto Induces Degradation GF Growth Factors (EGF, IGF-1) RTK Receptor Tyrosine Kinase GF->RTK Kinase_Cascade Kinase Cascades (PI3K/Akt, MAPK) RTK->Kinase_Cascade Kinase_Cascade->ERa_cyto Phosphorylates & Activates ERa_cyto_p Phosphorylated ERα

References

Proteasome-Mediated Degradation by PROTAC ER Degrader: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the mechanism, quantitative efficacy, and experimental characterization of proteasome-mediated degradation of the Estrogen Receptor (ER) by a representative Proteolysis Targeting Chimera (PROTAC), Vepdegestrant (ARV-471). This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted protein degradation. It details the molecular mechanism of action, summarizes key preclinical and clinical data, and provides comprehensive protocols for essential experimental assays.

Introduction: The Rise of PROTAC ER Degraders

Estrogen receptor-positive (ER+) breast cancer is a prevalent subtype, with endocrine therapies that target ER signaling serving as a primary treatment strategy. However, the emergence of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge. Proteolysis-Targeting Chimeras (PROTACs) offer a novel therapeutic approach to overcome this resistance by inducing the degradation of the target protein rather than merely inhibiting it.

Vepdegestrant (ARV-471) is a first-in-class, orally bioavailable PROTAC designed to selectively target both wild-type and mutant ERα for degradation.[1] This guide will use Vepdegestrant as a representative "ER Degrader 10" to explore the technical aspects of this therapeutic modality.

PROTAC ER degraders are heterobifunctional molecules composed of a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This dual-binding action brings the ER into close proximity with the E3 ligase, facilitating the ubiquitination of the ER and its subsequent degradation by the 26S proteasome. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple ER proteins.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action for PROTAC ER degraders like Vepdegestrant involves co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be broken down into the following key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the Estrogen Receptor (ER) and an E3 ubiquitin ligase, in the case of Vepdegestrant, this is Cereblon (CRBN). This forms a ternary ER:PROTAC:E3 ligase complex.[3]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the ER. This results in the formation of a polyubiquitin (B1169507) chain on the ER.

  • Proteasomal Recognition and Degradation: The polyubiquitinated ER is then recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and degrades the ER into small peptides, effectively eliminating it from the cell.

  • Catalytic Cycle: After inducing the degradation of an ER molecule, the PROTAC is released and can bind to another ER and E3 ligase, initiating a new cycle of degradation.

This catalytic mode of action distinguishes PROTACs from traditional inhibitors, allowing for sustained target protein knockdown at potentially lower drug concentrations.

ER_Degrader_Pathway cluster_0 Cellular Environment PROTAC Vepdegestrant (ER Degrader) TernaryComplex Ternary Complex (ER-PROTAC-E3) PROTAC->TernaryComplex Binds ER Estrogen Receptor (ER) ER->TernaryComplex Binds E3 E3 Ligase (Cereblon) E3->TernaryComplex Recruited TernaryComplex->PROTAC Release & Recycle PolyUbER Poly-ubiquitinated ER TernaryComplex->PolyUbER Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbER->Proteasome Recognition DegradedER Degraded ER Peptides Proteasome->DegradedER Degradation

Mechanism of PROTAC-mediated ER degradation.

Quantitative Data Presentation

The efficacy of ER degraders can be quantified through various preclinical and clinical parameters. The following tables summarize key data for Vepdegestrant (ARV-471).

Table 1: Preclinical Efficacy of Vepdegestrant (ARV-471)
ParameterCell Line/ModelValueReference(s)
DC50 (ER Degradation)MCF-7 (WT ER)0.9 nM[1][4]
T47D (WT ER)~2 nM[2]
Dmax (ER Degradation)MCF-7 (WT ER)>95%[1][3]
GI50 (Cell Growth Inhibition)MCF-7 (WT ER)3.3 nM[3][4]
T47D (WT ER)4.5 nM[3]
T47D (ERY537S mutant)8.0 nM[3][4]
T47D (ERD538G mutant)5.7 nM[3]
Tumor Growth Inhibition (TGI) MCF-7 Xenograft (3 mg/kg)85%[3]
MCF-7 Xenograft (10 mg/kg)98%[1][3]
MCF-7 Xenograft (30 mg/kg)120% (regression)[1][3]
ERY537S PDX Model (10 mg/kg)102% (regression)[1]

WT: Wild-Type, PDX: Patient-Derived Xenograft

Table 2: Clinical Efficacy of Vepdegestrant (VERITAC-2 Phase 3 Trial)
EndpointPatient PopulationVepdegestrantFulvestrantHazard Ratio (95% CI)p-valueReference(s)
Median Progression-Free Survival (PFS) ESR1-mutant5.0 months2.1 months0.57 (0.42–0.77)<0.001[5][6]
Intent-to-Treat (All Patients)3.8 months3.6 months0.830.07[5]
Clinical Benefit Rate (CBR) ESR1-mutant42.1%20.2%-<0.001[5]
Objective Response Rate (ORR) ESR1-mutant18.6%4.0%-0.001[5]

Experimental Protocols

The characterization of PROTAC ER degraders involves a series of in vitro and cellular assays to confirm their mechanism of action and quantify their efficacy.

Western Blot for ERα Degradation

This is a fundamental assay to visualize and quantify the degradation of the target protein.

Objective: To determine the dose-dependent degradation of ERα in breast cancer cells following treatment with an ER degrader.

Methodology:

  • Cell Culture and Treatment:

    • Culture ERα-positive cells (e.g., MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Treat cells with increasing concentrations of the ER degrader (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (protein lysate).

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the ERα band intensity to the loading control.

    • Calculate the percentage of remaining ERα relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow A Cell Treatment with ER Degrader B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking E->F G Primary Antibody Incubation (Anti-ERα) F->G H Secondary Antibody Incubation (HRP) G->H I Detection (ECL) H->I J Data Analysis & Quantification I->J

Workflow for Western Blot analysis.
Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the functional consequence of ER degradation on cancer cell growth.

Objective: To determine the effect of the ER degrader on the proliferation of ER-positive breast cancer cells.

Methodology:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at an appropriate density (e.g., 1,000-10,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a range of concentrations of the ER degrader. Include a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • Viability Measurement (using MTT):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

    • Incubate in the dark at room temperature for at least 2 hours.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the drug concentration to determine the GI50 value.

In Vivo Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

Objective: To detect the poly-ubiquitination of ERα following treatment with an ER degrader.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells and treat with the ER degrader as described for the Western blot protocol.

    • Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting. This will lead to the accumulation of poly-ubiquitinated proteins that would otherwise be degraded.

  • Cell Lysis:

    • Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions. Boil the lysate for 5-10 minutes.

    • Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to ~0.1%, allowing for antibody binding.

  • Immunoprecipitation (IP):

    • Pre-clear the lysate with Protein A/G-coupled agarose (B213101) beads.

    • Add an antibody specific to ERα to the lysate and incubate overnight at 4°C with rotation to form antibody-antigen complexes.

    • Add fresh Protein A/G beads to capture the immune complexes. Incubate for 2-4 hours.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluate on an SDS-PAGE gel and transfer to a membrane as previously described.

    • Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ubiquitin, P4D1). A high-molecular-weight smear or laddering pattern indicates poly-ubiquitinated ERα.

    • The membrane can be stripped and re-probed with an anti-ERα antibody to confirm the successful immunoprecipitation of the target protein.

Ubiquitination_Assay_Workflow cluster_1 Cell Treatment & Lysis cluster_2 Immunoprecipitation (IP) cluster_3 Detection A Treat cells with ER Degrader & Proteasome Inhibitor (MG132) B Lyse cells in denaturing buffer A->B C Incubate lysate with anti-ERα antibody B->C D Capture complexes with Protein A/G beads C->D E Wash beads to remove non-specific proteins D->E F Elute proteins from beads E->F G Western Blot F->G H Probe with anti-Ubiquitin antibody G->H I Detect high MW smear (Poly-Ub ER) H->I

Workflow for Ubiquitination Assay.

Conclusion

PROTAC ER degraders, exemplified by Vepdegestrant (ARV-471), represent a powerful and innovative strategy in the treatment of ER+ breast cancer. By harnessing the cell's own ubiquitin-proteasome system, these molecules can induce potent and sustained degradation of the estrogen receptor, offering a promising approach to overcome resistance to traditional endocrine therapies. The quantitative data from both preclinical and clinical studies underscore the potential of this modality. The experimental protocols detailed herein provide a framework for the robust characterization of these novel therapeutic agents, enabling further research and development in the field of targeted protein degradation.

References

The Role of Next-Generation Estrogen Receptor Degraders in ER-Positive Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype, accounting for approximately 70% of all cases.[1] Endocrine therapy is the cornerstone of treatment for this disease, but resistance, often driven by mutations in the estrogen receptor 1 (ESR1) gene, presents a significant clinical challenge.[2] This has spurred the development of novel therapeutic strategies aimed at more effectively targeting the estrogen receptor. This technical guide provides an in-depth overview of a new frontier in ER+ breast cancer treatment: next-generation oral selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs). These agents offer distinct mechanisms of action compared to traditional endocrine therapies, demonstrating promising activity against both wild-type and mutant ER, and are poised to change the treatment landscape for patients with advanced or metastatic ER+ breast cancer.

Introduction: The Evolving Landscape of Endocrine Therapy

The estrogen receptor signaling pathway is a primary driver of proliferation and survival in ER+ breast cancer.[3] For decades, treatment strategies have focused on disrupting this pathway through various mechanisms:

  • Selective Estrogen Receptor Modulators (SERMs): Such as tamoxifen, which competitively antagonize the estrogen receptor.

  • Aromatase Inhibitors (AIs): Which block the production of estrogen.

  • Selective Estrogen Receptor Degraders (SERDs): Like fulvestrant (B1683766), which not only antagonizes but also induces the degradation of the ER protein.[2][4]

While effective, these therapies are often limited by the development of resistance. A key mechanism of acquired resistance is the emergence of ESR1 mutations, which lead to ligand-independent constitutive activation of the estrogen receptor.[2] This has created a critical need for therapies that can effectively target these mutant forms of ER.

Mechanism of Action: A New Wave of ER Degraders

Next-generation ER degraders, encompassing oral SERDs and PROTACs, represent a significant advancement in targeting the estrogen receptor.

Oral Selective Estrogen Receptor Degraders (SERDs)

Oral SERDs are small molecules designed to bind to the estrogen receptor, inducing a conformational change that marks the receptor for degradation by the ubiquitin-proteasome system.[2] Unlike the intramuscularly administered fulvestrant, these newer agents offer the convenience of oral administration and have been engineered for improved bioavailability and more potent ER degradation.[4][5]

PROTAC ER Degraders

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that represent a novel therapeutic modality.[6] They consist of two distinct domains connected by a linker: one that binds to the target protein (in this case, the estrogen receptor) and another that recruits an E3 ubiquitin ligase.[6][7] This proximity induces the ubiquitination of the ER, tagging it for degradation by the proteasome.[6] A key advantage of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple ER proteins.[6][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of PROTAC ER degraders and a typical clinical trial workflow for evaluating these novel agents.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC ER Degrader Ternary Ternary Complex (PROTAC-ER-E3) PROTAC->Ternary Binds ER Estrogen Receptor (ER) ER->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->PROTAC Recycled Ub_ER Ubiquitinated ER Ternary->Ub_ER Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_ER->Proteasome Targeted for Degradation Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER Degrades

Caption: Mechanism of action of a PROTAC ER degrader.

Clinical_Trial_Workflow cluster_phase1 Phase I cluster_phase2 Phase II cluster_phase3 Phase III P1_Start Patient Enrollment (Advanced ER+ Breast Cancer) P1_DoseEsc Dose Escalation P1_Start->P1_DoseEsc P1_Safety Assess Safety & Tolerability P1_DoseEsc->P1_Safety P1_RP2D Determine Recommended Phase 2 Dose (RP2D) P1_Safety->P1_RP2D P2_Expansion Dose Expansion at RP2D P1_RP2D->P2_Expansion P2_Efficacy Evaluate Preliminary Efficacy (ORR, CBR) P2_Expansion->P2_Efficacy P2_Biomarker Biomarker Analysis (e.g., ESR1 mutation status) P2_Efficacy->P2_Biomarker P3_Random Randomized Controlled Trial (vs. Standard of Care) P2_Biomarker->P3_Random P3_PFS Primary Endpoint: Progression-Free Survival (PFS) P3_Random->P3_PFS P3_OS Secondary Endpoint: Overall Survival (OS) P3_PFS->P3_OS P3_Regulatory Regulatory Submission P3_OS->P3_Regulatory

Caption: Generalized clinical trial workflow for ER degraders.

Quantitative Data Summary

The following tables summarize key clinical trial data for prominent next-generation ER degraders.

Table 1: Efficacy of Vepdegestrant (ARV-471) in the VERITAC-2 Trial [1][9]

EndpointVepdegestrantFulvestrant
Median Progression-Free Survival (PFS) in ESR1-mutant patients 5.0 months2.1 months
Objective Response Rate (ORR) in ESR1-mutant patients 18.6%4.0%

Table 2: Efficacy of Elacestrant in the EMERALD Trial [10]

EndpointElacestrantStandard of Care (SOC)
Median Progression-Free Survival (PFS) in overall population Statistically significant improvement vs. SOC-
Median Progression-Free Survival (PFS) in ESR1-mutant patients Statistically significant improvement vs. SOC-

Table 3: Clinical Activity of SIM0270 in a Phase 1 Trial [11]

EndpointAll Evaluable Patients (n=48)Patients with ESR1 mutationsPatients with wild-type ESR1
Confirmed Overall Response Rate (ORR) 8.3%--
Clinical Benefit Rate (CBR) -40%38.2%

Experimental Protocols

Detailed experimental protocols for clinical trials are extensive. Below is a generalized protocol based on the methodologies described in the cited trials for oral ER degraders.

Phase III Randomized Controlled Trial Protocol (Generalized)
  • Study Design: A multicenter, randomized, open-label, active-controlled study.

  • Patient Population: Postmenopausal women (or pre/perimenopausal women on ovarian function suppression) with ER-positive, HER2-negative advanced or metastatic breast cancer who have experienced disease progression after prior endocrine therapy, including a CDK4/6 inhibitor.[1][4][10][11]

  • Randomization: Patients are typically randomized in a 1:1 ratio to receive either the investigational oral ER degrader or the standard of care (e.g., fulvestrant or another endocrine agent as per investigator's choice).

  • Treatment: The investigational agent is administered orally once daily. The comparator arm receives treatment according to its approved label. Treatment continues until disease progression or unacceptable toxicity.

  • Endpoints:

    • Primary: Progression-free survival (PFS), as assessed by a blinded independent central review. This is often evaluated in both the overall patient population and in a predefined subgroup of patients with ESR1 mutations.[10]

    • Secondary: Overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), duration of response, and safety.

  • Biomarker Analysis: Circulating tumor DNA (ctDNA) is often collected at baseline to determine ESR1 mutation status. Tumor tissue biopsies may also be analyzed for ER levels and other biomarkers.

  • Safety and Tolerability: Assessed through regular monitoring of adverse events, laboratory parameters, and physical examinations.

Conclusion and Future Directions

Next-generation oral SERDs and PROTAC ER degraders are demonstrating significant promise in overcoming endocrine resistance in ER+ breast cancer, particularly in patients with ESR1 mutations.[1][10] The oral route of administration offers a more convenient and patient-friendly alternative to intramuscular injections.[5][12]

Ongoing and future research will focus on:

  • Combination Therapies: Evaluating these novel degraders in combination with other targeted agents, such as CDK4/6 inhibitors.[3][12]

  • Optimal Sequencing: Determining the best placement of these agents in the treatment paradigm for advanced breast cancer.[12]

  • Mechanisms of Resistance: Understanding potential resistance mechanisms to these new degraders to inform the development of subsequent lines of therapy.

  • Expansion to Early-Stage Disease: Investigating the role of these agents in the adjuvant setting for early-stage breast cancer.[4]

The continued development and clinical investigation of potent and selective ER degraders hold the key to improving outcomes for patients with ER-positive breast cancer.

References

A Structural and Mechanistic Analysis of Estrogen Receptor Degrader 10 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional characteristics of representative estrogen receptor (ER) degraders, with a focus on compounds identified as "ER degrader 10" and the clinically advanced degrader, vepdegestrant (ARV-471). This document outlines their mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction to Estrogen Receptor Degraders

Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapies targeting the ER signaling pathway are a cornerstone of treatment.[1][2] Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents designed to not only antagonize the estrogen receptor but also induce its degradation.[1] This dual mechanism of action offers a potential advantage over selective estrogen receptor modulators (SERMs) by eliminating the receptor protein, thereby reducing the likelihood of resistance.[1][3]

Fulvestrant (B1683766) was the first SERD to receive clinical approval but is limited by poor pharmacokinetic properties, requiring intramuscular administration. This has driven the development of orally bioavailable SERDs. More recently, a new class of ER degraders, Proteolysis-Targeting Chimeras (PROTACs), has emerged. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

This guide will focus on two compounds referred to as "this compound" and the PROTAC degrader vepdegestrant (ARV-471), providing a comparative overview of their preclinical profiles.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy parameters for the selected ER degraders.

Table 1: In Vitro Activity of ER Degraders

CompoundTargetDC50 (nM)IC50 (nM)Cell LinesNotes
This compound (Compound 51) ER0.430.56 (antagonist activity)ER-positive cellsOrally active, blood-brain barrier penetrable.
Estrogen receptor modulator 10 (compound G-5b) ER0.46.7 (antagonist activity)MCF-7, T47DBased on the Fulvestrant scaffold.
Vepdegestrant (ARV-471) ER< 1-MCF7PROTAC degrader.
ERD-12310A ERα0.047--PROTAC degrader, 10 times more potent than ARV-471.
ERD-3111 ERα0.5--Orally bioavailable PROTAC ERα degrader.
ERD-4001 ERα0.05--Orally bioavailable PROTAC ERα degrader.
LY3484356 ERα (wild type)-3.0ER+ breast cancer cell linesPotent degrader of wild type and Y537N mutant ERα.
LY3484356 ERα (Y537N mutant)-9.6ER+ breast cancer cell linesPotent degrader of wild type and Y537N mutant ERα.

Table 2: Pharmacokinetic and In Vivo Data

CompoundParameterValueModelNotes
This compound (Compound 51) Brain/Plasma Ratio (Kp)3.05MiceDemonstrates blood-brain barrier penetrability.
Vepdegestrant (ARV-471) ER Degradation≥90%In vivoEffective against wild-type and mutant ER.
Vepdegestrant (ARV-471) Tumor Growth Inhibition (TGI)87%–123%MCF7 orthotopic xenograftsSuperior to fulvestrant (31%–80% TGI).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for SERDs and PROTAC ER degraders is the targeted degradation of the estrogen receptor via the ubiquitin-proteasome system.

ER_Degradation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER Estrogen Receptor (ER) Proteasome Proteasome ER->Proteasome Targeting for Degradation E3_Ligase E3 Ubiquitin Ligase ER->E3_Ligase Recruitment (PROTAC) E2 Estradiol (B170435) (E2) E2->ER Activation cluster_nucleus cluster_nucleus E2->cluster_nucleus Degrader ER Degrader (SERD/PROTAC) Degrader->ER Binding & Conformational Change Degrader->cluster_nucleus Ub Ubiquitin Ub->ER Ubiquitination Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER Degradation E3_Ligase->Ub Activation

Caption: Generalized signaling pathway for ER degradation by SERDs and PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the characterization of ER degraders.

4.1. Western Blot for ER Degradation

This assay quantifies the reduction in ER protein levels following treatment with a degrader.

Western_Blot_Workflow A 1. Cell Culture (e.g., MCF-7, T47D) B 2. Treatment with ER Degrader A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Anti-ERα) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Imaging and Densitometry J->K

Caption: Standard workflow for Western Blot analysis of ER degradation.

Protocol:

  • Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7 or T47D) in appropriate growth medium and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the ER degrader or vehicle control for a specified time course (e.g., 2 to 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using densitometry software.

4.2. Competitive Binding Assay for ER Affinity

This assay determines the binding affinity of a compound to the estrogen receptor.

Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare ERα/ERβ LBD Solution D Mix ER LBD, Tracer, and Test Compound A->D B Prepare Fluorescent Tracer Solution B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate to Reach Equilibrium D->E F Measure Fluorescence Polarization E->F G Plot Fluorescence vs. Compound Concentration F->G H Calculate IC50/Ki G->H

Caption: Workflow for a competitive fluorescence polarization binding assay.

Protocol:

  • Reagents: Recombinant human ERα or ERβ ligand-binding domain (LBD), a fluorescent tracer that binds to the ER, and the test compound.

  • Assay Buffer: Prepare an appropriate buffer, for example, 100 mmol/L K3PO4 (pH 7.4).

  • Reaction Mixture: In a microplate, combine the ER LBD, the fluorescent tracer, and varying concentrations of the test compound. Include controls with no test compound (maximum fluorescence) and with a known high-affinity ligand (minimum fluorescence).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The binding of the test compound to the ER displaces the fluorescent tracer, leading to a decrease in fluorescence polarization. Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50.

4.3. Cell Proliferation Assay

This assay measures the effect of the ER degrader on the growth of ER-positive cancer cells.

Protocol:

  • Cell Seeding: Seed ER-positive cells (e.g., MCF-7 or T47D) in a 96-well plate at a low density.

  • Treatment: After allowing the cells to attach, treat them with a serial dilution of the ER degrader in the presence of a low concentration of estradiol (E2) to stimulate proliferation.

  • Incubation: Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 6 days).

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels), MTT, or by direct cell counting.

  • Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against the log of the degrader concentration to determine the IC50 for cell proliferation inhibition.

Structural Considerations and Future Directions

The development of orally bioavailable SERDs and PROTAC ER degraders represents a significant advancement in endocrine therapy for breast cancer. The structural modifications that differentiate these newer agents from fulvestrant are key to their improved pharmacokinetic profiles. For PROTACs like vepdegestrant, the choice of the E3 ligase ligand and the linker length and composition are critical for optimizing degradation potency and selectivity.

Future research will likely focus on:

  • Developing degraders with improved tissue-specific delivery and reduced off-target effects.

  • Overcoming resistance mechanisms to current ER degraders.

  • Exploring the combination of ER degraders with other targeted therapies, such as CDK4/6 inhibitors.

The continued structural and functional characterization of novel ER degraders will be paramount to advancing the treatment of ER-positive breast cancer.

References

Introduction: The Rise of Oral ER Degraders

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Efficacy of Oral Estrogen Receptor Degraders

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the in vivo efficacy of oral Selective Estrogen Receptor Degraders (SERDs) and Proteolysis Targeting Chimeras (PROTACs) targeting the estrogen receptor (ER). This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Hormonal therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer[1][2]. Traditional therapies, including selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and aromatase inhibitors (AIs), have been effective but are often limited by the development of resistance[1][3]. A key mechanism of resistance is the acquisition of mutations in the estrogen receptor gene (ESR1), which can lead to ligand-independent receptor activation[1].

Fulvestrant (B1683766), the first-generation SERD, demonstrated efficacy against ESR1-mutant tumors but is limited by its intramuscular route of administration and poor pharmacokinetic properties. This has driven the development of a new generation of orally bioavailable SERDs and other novel ER-targeting agents like PROTACs, which offer the potential for improved efficacy, convenience, and tolerability. These agents are designed to be potent antagonists and degraders of both wild-type and mutant ERα.

Mechanisms of Action

Oral ER degraders primarily fall into two categories: SERDs and PROTACs. Both aim to eliminate the ER protein, but through distinct mechanisms.

2.1 Selective Estrogen Receptor Degraders (SERDs)

Oral SERDs are small molecules that bind to the ER, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This not only blocks ER signaling but also removes the protein target entirely, offering a potential advantage over simple antagonism, especially in the context of ESR1 mutations.

SERD_Mechanism cluster_cell Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates Proteasome Proteasome ER->Proteasome Targeted for Ubiquitination Transcription Gene Transcription (Tumor Growth) ER->Transcription Promotes OralSERD Oral SERD OralSERD->ER Binds & Induces Conformational Change Degradation ER Degradation Proteasome->Degradation Degrades ER

Fig. 1: Mechanism of Action for Oral SERDs.

2.2 PROTAC ER Degraders

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules. One end binds to the target protein (ER), and the other end binds to an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the ER. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins.

PROTAC_Mechanism cluster_cell PROTAC-mediated ER Degradation cluster_ternary Ternary Complex Formation PROTAC Vepdegestrant (PROTAC) Ternary ER : PROTAC : E3 PROTAC->Ternary ER Estrogen Receptor (ER) ER->Ternary E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3Ligase->Ternary Ubiquitin Ubiquitin Tagging Ternary->Ubiquitin Polyubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recognition DegradedER Degraded ER Fragments Proteasome->DegradedER Degradation

Fig. 2: Mechanism of Action for PROTAC ER Degraders.

In Vivo Efficacy of Key Oral ER Degraders

This section details the preclinical and clinical in vivo efficacy of prominent oral ER degraders.

Vepdegestrant (ARV-471)

Vepdegestrant is a potent, orally bioavailable PROTAC that targets the ER for degradation. It has demonstrated superior ER degradation and antitumor activity compared to fulvestrant in preclinical models.

In Vivo Efficacy Data Summary

CompoundAnimal ModelDosing & ScheduleKey Efficacy ResultsReference
Vepdegestrant MCF7 CDX (WT ER)3, 10, 30 mg/kg, PO, QD85%, 98%, and 120% Tumor Growth Inhibition (TGI), respectively. >94% ER degradation at all doses.
Vepdegestrant ERY537S PDXNot SpecifiedSubstantial tumor growth inhibition and regressions.
Vepdegestrant Palbociclib-resistant ERY537S PDXNot SpecifiedInduced tumor regressions.
Vepdegestrant ER+ Breast Cancer Patients (Phase 3 VERITAC-2)Not SpecifiedMedian PFS of 5.0 months vs 2.1 months for fulvestrant in ESR1-mutant patients.

Key Experimental Protocols

  • MCF7 Xenograft Model:

    • Animal Model: NOD/SCID female mice.

    • Hormone Supplementation: 17β-estradiol pellets (0.72 mg, 90-day release) were implanted 2-3 days prior to cell implantation to support tumor growth.

    • Tumor Cell Implantation: MCF7 cells were implanted orthotopically into the mammary fat pads.

    • Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups. Vepdegestrant was administered orally, once daily (QD). For comparison, fulvestrant was dosed subcutaneously.

    • Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were collected to assess ER protein levels via Western blot or immunohistochemistry to confirm target degradation.

Xenograft_Workflow A 1. Animal Model (e.g., NOD/SCID Mice) B 2. Hormone Pellet Implantation (Estradiol) A->B C 3. Orthotopic Tumor Cell Implantation (e.g., MCF7) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Daily Oral Dosing (e.g., Vepdegestrant) E->F G 7. Tumor Volume Measurement (Endpoint) F->G H 8. Pharmacodynamic Analysis (ER Degradation) G->H

Fig. 3: Typical Workflow for an In Vivo Xenograft Study.
Giredestrant (B1649318) (GDC-9545)

Giredestrant is a potent, non-steroidal, oral SERD that acts as a full antagonist and efficient degrader of the ER. It has shown an exceptional preclinical profile, inducing tumor regressions at low doses.

In Vivo Efficacy Data Summary

CompoundAnimal ModelDosing & ScheduleKey Efficacy ResultsReference
Giredestrant ESR1Y537S mutant PDXLow doses (not specified)Induced tumor regressions as a single agent.
Giredestrant Wild-type ERα tumor modelLow doses (not specified)Induced tumor regressions as a single agent.
Giredestrant + Palbociclib ESR1Y537S mutant PDXNot SpecifiedEnhanced tumor regression compared to single agents.
Giredestrant HCI-013 PDXNot SpecifiedCharacterized PK/PD relationship showing tumor regression.

Key Experimental Protocols

  • Patient-Derived Xenograft (PDX) Models:

    • Model Establishment: Tumor fragments from patients with ER+ breast cancer (including models with specific ESR1 mutations like Y537S) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NSG).

    • Passaging: Tumors are grown and passaged in subsequent cohorts of mice to expand the model.

    • Study Initiation: Once tumors reach a predetermined size, mice are randomized.

    • Treatment: Giredestrant is administered orally. Combination studies may involve co-administration with other agents like CDK4/6 inhibitors.

    • Endpoints: Primary endpoints include tumor growth inhibition or regression. Pharmacodynamic endpoints include measurement of ER degradation and downstream signaling markers (e.g., progesterone (B1679170) receptor expression) in tumor tissue.

Elacestrant (B1663853) (RAD1901)

Elacestrant is the first oral SERD to receive FDA approval for treating ER+, HER2- advanced or metastatic breast cancer with ESR1 mutations. Preclinical studies demonstrated its efficacy in inhibiting tumor growth in various xenograft models, including those resistant to other therapies.

In Vivo Efficacy Data Summary

CompoundAnimal ModelDosing & ScheduleKey Efficacy ResultsReference
Elacestrant MCF7 XenograftNot SpecifiedComplete tumor growth inhibition at 4 weeks.
Elacestrant Multiple ER+ PDX modelsNot SpecifiedSignificant inhibition of tumor growth.
Elacestrant ESR1 mutant PDX modelsNot SpecifiedSignificant antitumor activity as a single agent.
Elacestrant CDK4/6i-resistant xenograftsNot SpecifiedInhibited tumor growth.
Elacestrant ER+ Patients (Phase 3 EMERALD)400 mg PO, QDImproved Progression-Free Survival (PFS) vs. standard of care, especially in ESR1-mutant population.

Key Experimental Protocols

  • CDK4/6i-Resistant Models:

    • Model Development: ER+ breast cancer cell lines or PDX models are continuously exposed to a CDK4/6 inhibitor (e.g., palbociclib) until resistance develops. Resistance is confirmed by resumed tumor growth despite continued CDK4/6i treatment.

    • Efficacy Testing: Once resistance is established, animals are treated with elacestrant as a single agent or in combination.

    • Endpoints: The primary endpoint is the ability of elacestrant to overcome resistance and inhibit tumor growth.

Camizestrant (AZD9833)

Camizestrant is a next-generation oral SERD that has shown increased potency and promotes robust ER degradation and tumor growth inhibition in preclinical models, including those with ESR1 mutations.

In Vivo Efficacy Data Summary

CompoundAnimal ModelDosing & ScheduleKey Efficacy ResultsReference
Camizestrant Patient-derived xenograft modelsNot SpecifiedPromotes ER degradation and inhibits tumor cell growth, including in ESR1-mutant cells.
Camizestrant ER+ Patients (Phase 2 SERENA-2)75 mg and 150 mgSignificantly reduced risk of disease progression vs. fulvestrant (42% and 33% reduction, respectively). Median PFS of 7.2 months vs. 3.7 months for fulvestrant.
Camizestrant ER+ Patients with ESR1 mutation (SERENA-2)75 mg and 150 mg67% and 45% reduction in risk of progression vs. fulvestrant, respectively.
Camizestrant + CDK4/6i ER+ Patients (Phase 1 SERENA-1)75 mg + CDK4/6iMedian PFS of 7.4 months in a heavily pretreated population.
Amcenestrant (SAR439859)

Amcenestrant is an oral SERD that showed potent antagonist and degradation activities in preclinical models. While it demonstrated significant tumor regression in xenograft models, its clinical development was discontinued (B1498344) after later-stage trials did not meet their primary endpoints.

In Vivo Efficacy Data Summary

CompoundAnimal ModelDosing & ScheduleKey Efficacy ResultsReference
Amcenestrant MCF7-ESR1 mutant-Y537S xenograftNot SpecifiedSignificant tumor regression.
Amcenestrant HCI013 PDX (tamoxifen-resistant)Not SpecifiedSignificant tumor regression.
Amcenestrant + Palbociclib ESR1 mutant modelsNot SpecifiedIncreased efficacy compared to monotherapy.

Combination Strategies

A central strategy for treating advanced ER+ breast cancer involves dual pathway inhibition. Oral ER degraders are being extensively studied in combination with inhibitors of the CDK4/6 and PI3K/AKT/mTOR pathways to enhance treatment efficacy and overcome resistance. Preclinical studies have shown that combining agents like vepdegestrant or giredestrant with CDK4/6 inhibitors leads to enhanced tumor regressions compared to single-agent treatments. This provides a strong rationale for the numerous ongoing clinical trials evaluating these combination therapies.

Conclusion

The development of oral ER degraders represents a significant advancement in endocrine therapy for ER+ breast cancer. Preclinical in vivo studies have consistently demonstrated that these agents, including SERDs like giredestrant, elacestrant, and camizestrant, and PROTACs like vepdegestrant, exhibit potent antitumor activity. They effectively degrade both wild-type and mutant ER, leading to robust tumor growth inhibition and regression in a variety of xenograft and PDX models. Elacestrant's clinical success and FDA approval have paved the way for this new class of drugs. The strong preclinical and emerging clinical data, particularly for combination strategies, suggest that oral ER degraders are poised to become a new standard of care in the management of ER+ breast cancer.

References

A Technical Guide to PROTAC Technology and Estrogen Receptor (ER) Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of Proteolysis-Targeting Chimera (PROTAC) technology, a revolutionary drug discovery modality designed to eliminate disease-causing proteins. We will delve into the core mechanism of PROTACs and subsequently focus on their application in targeting the Estrogen Receptor (ER), a critical driver in hormone receptor-positive breast cancer. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this therapeutic approach.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that function by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to its physical removal from the cell.[2]

The key components of a PROTAC are:

  • A target-binding ligand (or "warhead") that specifically engages the protein of interest (POI).

  • An E3 ubiquitin ligase-binding ligand that recruits a specific E3 ligase enzyme.

  • A flexible linker that covalently connects the two ligands.

The process, as illustrated below, is catalytic. A single PROTAC molecule can induce the degradation of multiple target protein molecules, making them potentially effective at very low doses.[1][3]

PROTAC_Mechanism cluster_cell Intracellular Environment POI Target Protein (e.g., ER) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin inv1 Ub->inv1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition inv2 Ub_POI->inv2 Degraded Degraded Peptides Proteasome->Degraded Degradation inv1->Ternary_Complex inv2->PROTAC Recycled inv2->E3_Ligase inv3

Figure 1: General mechanism of action for PROTAC-mediated protein degradation.

The Estrogen Receptor as a Therapeutic Target

Estrogen Receptor alpha (ERα), encoded by the ESR1 gene, is a ligand-activated transcription factor and a key driver in approximately 70% of breast cancers.[4] In its active state, ERα promotes the transcription of genes involved in cell proliferation and survival. Therefore, blocking this signaling pathway is a cornerstone of breast cancer therapy.

Traditional therapies include Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which competitively inhibit estrogen binding, and Selective Estrogen Receptor Degraders (SERDs) like fulvestrant (B1683766), which bind and destabilize the receptor, leading to its partial degradation. However, resistance often develops, frequently through mutations in the ESR1 gene. PROTACs offer a more direct and efficient method of eliminating the ER protein entirely, including mutant forms.

ER_Signaling cluster_pathway ER Signaling Pathway & PROTAC Intervention Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Dimer ER Dimerization ER->Dimer Degradation Proteasomal Degradation ER->Degradation Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Element (DNA) Nucleus->ERE Binds Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Transcription->Degradation Blocked ER_PROTAC ER PROTAC (e.g., ARV-471) ER_PROTAC->ER Hijacks for Degradation

Figure 2: Estrogen Receptor signaling and the point of intervention by an ER PROTAC.

ER Degraders: A Case Study of ARV-471 and PROTAC ER Degrader-10

Several PROTACs targeting ER have been developed. A prominent example is Vepdegestrant (ARV-471) , an orally bioavailable PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade ER. It has shown superior ER degradation and anti-tumor activity compared to fulvestrant in preclinical models and is currently in late-stage clinical trials. Another example is PROTAC ERα Degrader-10 , a potent degrader also reported to target ERα.

Data Presentation

The efficacy of ER PROTACs is measured by their ability to reduce ER protein levels (DC₅₀ and Dₘₐₓ) and inhibit cancer cell growth (IC₅₀). The table below summarizes key quantitative data for selected ER degraders.

Compound NameTargetE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)In Vivo DegradationRef
Vepdegestrant (ARV-471) ERα (WT & Mutant)Cereblon (CRBN)ER+ Breast Cancer Lines~1-2>90≥90% (in vivo models)
PROTAC ERα Degrader-10 ERαCereblon (CRBN)MCF-70.37Not ReportedNot Reported
T47D1.1Not ReportedNot Reported
CAMA-10.53Not ReportedNot Reported
Fulvestrant (SERD) ERα(Indirect)ER+ Breast Cancer LinesN/A~60-70~40-65% (clinical & preclinical)
  • DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

  • WT: Wild-Type.

Key Experimental Protocols

Characterizing a novel PROTAC requires a suite of biochemical and cell-based assays to confirm its mechanism of action and efficacy.

Western_Blot_Workflow cluster_workflow Experimental Workflow: Western Blot for Protein Degradation Start 1. Cell Culture & Plating (e.g., MCF-7 cells) Treatment 2. Treat with PROTAC (Dose-response & time-course) Start->Treatment Harvest 3. Cell Harvest & Lysis (Release proteins) Treatment->Harvest Quantify 4. Protein Quantification (e.g., BCA Assay) Harvest->Quantify Prepare 5. Sample Preparation (Add loading buffer, boil) Quantify->Prepare SDS_PAGE 6. SDS-PAGE (Separate proteins by size) Prepare->SDS_PAGE Transfer 7. Protein Transfer (Gel to PVDF membrane) SDS_PAGE->Transfer Block 8. Blocking (Prevent non-specific binding) Transfer->Block Antibody1 9. Primary Antibody Incubation (e.g., anti-ERα, anti-Actin) Block->Antibody1 Antibody2 10. Secondary Antibody Incubation (HRP-conjugated) Antibody1->Antibody2 Detect 11. Chemiluminescent Detection (Imaging system) Antibody2->Detect Analyze 12. Data Analysis (Densitometry to quantify bands) Detect->Analyze

Figure 3: A typical experimental workflow for assessing PROTAC efficacy via Western Blot.
Protocol 1: Western Blotting for Protein Degradation Assessment

This is the most common method to visualize and quantify the reduction in target protein levels.

  • Cell Culture and Treatment:

    • Plate ER-positive breast cancer cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a set time (e.g., 16-24 hours).

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.

  • Immunoblotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα) and a loading control (e.g., anti-Actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an ECL substrate to visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal to determine the percentage of remaining protein relative to the vehicle control.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the functional consequence of protein degradation.

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the PROTAC or control compounds to the wells and incubate for the desired time (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine IC₅₀ values.

Protocol 3: Ternary Complex Formation (Co-Immunoprecipitation)

This protocol aims to confirm the physical interaction between the target protein and the E3 ligase, mediated by the PROTAC.

  • Cell Treatment: Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 2-4 hours). To prevent subsequent degradation and "trap" the complex, pre-treat cells with a proteasome inhibitor like MG132.

  • Cell Lysis: Lyse cells in a gentle, non-denaturing immunoprecipitation (IP) lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the cleared lysate with an antibody against the E3 ligase component (e.g., anti-CRBN) or the target protein (e.g., anti-ERα) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binders. Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins via Western blot. Probe one membrane for the target protein (ERα) and another for the E3 ligase (CRBN). A band for the target protein in the E3 ligase pulldown (and vice-versa) in the PROTAC-treated sample confirms the formation of the ternary complex.

References

Understanding the ubiquitin-proteasome system in ER degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ubiquitin-Proteasome System in Endoplasmic Reticulum-Associated Degradation (ERAD)

Introduction

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the proteins in a eukaryotic cell, including all secreted and transmembrane proteins.[1][2] To maintain cellular homeostasis, the ER is equipped with a stringent quality control system that distinguishes correctly folded proteins from misfolded or unassembled ones.[3][4] Proteins that fail to achieve their native conformation are retained in the ER and targeted for degradation through a sophisticated pathway known as Endoplasmic Reticulum-Associated Degradation (ERAD).[1][5] This process involves the recognition of terminally misfolded proteins, their retrotranslocation from the ER back into the cytosol, polyubiquitination, and subsequent degradation by the 26S proteasome.[5][6][7] The ERAD pathway is fundamental for alleviating ER stress caused by the accumulation of aberrant proteins, a condition implicated in numerous human diseases.[7][8]

The Core ERAD Machinery and Mechanism

The ERAD process can be systematically divided into four key steps: substrate recognition, retrotranslocation across the ER membrane, ubiquitination in the cytosol, and proteasomal degradation.[6][9] This pathway is highly conserved from yeast to mammals.[3][4]

Substrate Recognition: Identifying the Aberrant Proteins

The initial and most crucial step in ERAD is the specific recognition of terminally misfolded proteins while sparing correctly folded ones. This recognition is based on the detection of non-native protein features, such as exposed hydrophobic regions, unpaired cysteines, or immature glycan structures.[5] The ERAD system is broadly categorized based on the location of the misfolded domain: ERAD-L for luminal defects, ERAD-M for intramembrane defects, and ERAD-C for cytosolic domain defects.[3][10]

  • Glycoprotein (B1211001) Recognition : A major recognition pathway involves N-linked glycans. Lectin-type chaperones like Calnexin and Calreticulin bind to monoglucosylated glycans, retaining glycoproteins in the ER to facilitate proper folding.[5] If a protein remains misfolded, mannose residues are trimmed from its N-glycan chain by ER mannosidases, such as EDEM (ER degradation-enhancing α-mannosidase-like protein) family members.[5] This trimming creates a specific glycan structure that is recognized by ERAD lectins like Yos9p in yeast or its mammalian homologs OS-9 and XTP3-B, which then target the substrate for degradation.[3][5]

  • Non-Glycoprotein Recognition : Molecular chaperones like BiP (a member of the Hsp70 family) and its co-chaperones recognize exposed hydrophobic patches on misfolded proteins, targeting them to the ERAD machinery.[2][9]

Retrotranslocation: Export from the ER

Once a substrate is marked for degradation, it must be transported from the ER lumen or membrane back into the cytosol where the proteasome resides.[5] This process, termed retrotranslocation or dislocation, is a defining feature of ERAD. The exact nature of the channel, or "retrotranslocon," is still under investigation, but several proteins are implicated.[9]

  • The Hrd1 Complex : The E3 ubiquitin ligase Hrd1, a multi-spanning membrane protein, is a central component of the retrotranslocation machinery and is thought to form at least part of the channel itself.[5][11][12] In yeast, the Hrd1 complex includes proteins like Hrd3p, Der1p, and Usa1p, which are essential for the degradation of luminal substrates (ERAD-L).[3][10]

  • Derlin Proteins : In mammals, Derlin proteins (Derlin-1, -2, -3) are key components that interact with the AAA+ ATPase p97/VCP and are required for the dislocation of many ERAD substrates.[3]

  • Sec61 Channel : The Sec61 translocon, which mediates the import of nascent polypeptides into the ER, has also been suggested to function as a retrotranslocation channel for some ERAD substrates.[3][9]

Ubiquitination: The Signal for Degradation

As the ERAD substrate emerges into the cytosol, it is covalently tagged with a chain of ubiquitin molecules, which serves as the primary signal for proteasomal degradation.[7][9] This tagging is accomplished by a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme : In an ATP-dependent reaction, the E1 enzyme forms a high-energy thioester bond with ubiquitin.[5][13]

  • E2 Ubiquitin-Conjugating Enzyme : The activated ubiquitin is then transferred to a cysteine residue on an E2 enzyme.[5][13] Key E2s in ERAD include Ubc7p and Ubc6p in yeast.[5]

  • E3 Ubiquitin Ligase : The E3 ligase is the crucial component that confers substrate specificity. It binds to both the substrate and the E2-ubiquitin complex, facilitating the transfer of ubiquitin to a lysine (B10760008) residue on the substrate protein.[8][14] The sequential addition of ubiquitin molecules, typically linked via lysine 48 (K48), forms a polyubiquitin (B1169507) chain that is recognized by the proteasome.[7][15]

The core of the ERAD machinery is built around ER-membrane-embedded E3 ligases, which physically link the recognition components in the ER lumen to the ubiquitination and degradation machinery in the cytosol.[6][8] In yeast, Hrd1p and Doa10p are the two major E3 ligases responsible for degrading nearly all known ERAD substrates.[13][14] Mammalian cells possess a larger and more complex set of ERAD E3s, including HRD1 and gp78.[16][17]

Extraction and Proteasomal Degradation

The final stage of ERAD involves extracting the polyubiquitinated substrate from the ER membrane and delivering it to the 26S proteasome for destruction.

  • The Role of p97/VCP : The cytosolic AAA+ ATPase, known as Cdc48p in yeast and VCP or p97 in mammals, provides the mechanical force required for extraction.[5][9] The p97 complex recognizes and binds to the polyubiquitinated substrate, and through ATP hydrolysis, it pulls the protein out of the ER membrane.[9][12]

  • Proteasomal Degradation : Once fully extracted into the cytosol, the substrate is delivered to the 26S proteasome.[18] The proteasome's 19S regulatory particle recognizes the polyubiquitin chain, deubiquitinates the substrate, unfolds it, and threads it into the 20S catalytic core, where it is degraded into small peptides.[9]

Quantitative Data in ERAD Research

Quantitative analysis is essential for understanding the dynamics and efficiency of the ERAD pathway. While precise degradation rates can vary significantly between substrates and cell types, key quantitative insights have been gained through various experimental approaches.

Table 1: Key E3 Ubiquitin Ligases in ERAD and Their Substrates

E3 Ubiquitin LigaseOrganismSubstrate LocalizationExample SubstratesReferences
Hrd1p/Hrd1 Yeast / MammalsER Lumen (ERAD-L), ER Membrane (ERAD-M)CPY*, HMG-CoA reductase, Misfolded MHC-I[3][5][17]
Doa10p YeastER Membrane (ERAD-C)Proteins with misfolded cytosolic domains[3][5][10]
gp78 (AMFR) MammalsER MembraneHMG-CoA reductase, Apolipoprotein B[16]
RMA1 (RNF5) MammalsER MembraneCFTRΔF508[16]
TRC8 MammalsER MembraneHMG-CoA reductase[16]

Table 2: Quantitative Analysis of N-Glycan Trimming in ERAD

A study analyzing the N-linked sugar chains of the ERAD substrate asialoglycoprotein receptor H2a (ASGPR H2a) revealed specific mannose trimming associated with degradation. After a 4-hour chase in the presence of the proteasome inhibitor MG-132, the glycan profile of the ERAD substrate was significantly different from the total glycoprotein pool.

Glycan Species (Number of Mannose residues)ASGPR H2a (ERAD Substrate) % of TotalTotal Glycoprotein Pool % of Total
Man9 ~5%~45%
Man8 ~10%~35%
Man7 ~20%~10%
Man6 ~35%~5%
Man5 ~30%<5%
Data is estimated from graphical representations in the cited literature for illustrative purposes.[19]

This data indicates that the ERAD process is strongly associated with the trimming of N-glycans down to species with 5-6 mannose residues, which are then recognized by the degradation machinery.[19]

Experimental Protocols

Studying the ERAD pathway requires robust methods to monitor protein stability, degradation kinetics, and post-translational modifications like ubiquitination.

Protocol 1: Cycloheximide (CHX) Chase Assay for Protein Half-life

The CHX chase assay is a widely used method to determine the half-life of a protein by inhibiting protein synthesis and observing the protein's decay over time.[20]

A. Cell Culture and Treatment

  • Seed cells in multi-well plates and grow until they reach 80-90% confluency.[21]

  • Prepare a fresh stock solution of Cycloheximide (CHX) in DMSO (e.g., 50 mg/mL).[22] CAUTION: CHX is highly toxic.[22]

  • Treat cells with a final concentration of CHX (e.g., 50-300 µg/mL, concentration must be optimized for the cell line) to inhibit protein synthesis.[22][23] A DMSO-only well should be used as a control for the t=0 time point.[22]

  • Incubate the cells and harvest them at various time points (e.g., 0, 1, 2, 4, 8 hours).[23]

B. Protein Extraction

  • At each time point, wash the cells with ice-cold PBS.[22]

  • Add ice-cold lysis buffer (e.g., NP-40 or RIPA buffer) supplemented with a protease inhibitor cocktail.[22]

  • Incubate on ice for 20-30 minutes to ensure complete lysis.[22]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[22]

  • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[22]

  • Collect the supernatant containing the cleared protein lysate.[22]

C. Analysis

  • Determine the protein concentration of each sample using a standard method like the BCA assay.[22]

  • Normalize the total protein amount for each sample (e.g., 30-50 µg).[22]

  • Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific to the protein of interest. A loading control (e.g., β-actin) should also be blotted to ensure equal loading.[23]

  • Quantify the band intensity at each time point to calculate the protein's half-life.

Protocol 2: Pulse-Chase Analysis of Protein Degradation

Pulse-chase analysis is a more direct method to measure the degradation of a specific protein by tracking a cohort of newly synthesized, radioactively labeled molecules over time.[24][25]

A. Cell Labeling (Pulse)

  • Culture cells to sub-confluency (80-90%).[26]

  • Wash cells and incubate them in methionine/cysteine-free medium for a depletion period (e.g., 30-60 minutes) to deplete intracellular pools of these amino acids.[27]

  • Replace the medium with fresh methionine/cysteine-free medium containing a radioactive label, typically [³⁵S]-methionine and/or [³⁵S]-cysteine (the "pulse"). The pulse duration is typically short (5-20 minutes) to label a specific cohort of newly synthesized proteins.[27][28]

B. Chase

  • To stop the labeling, remove the radioactive medium and add "chase medium," which is complete culture medium containing an excess of non-radioactive methionine and cysteine.[27][28] This is the t=0 time point.

  • Incubate the cells for various chase periods (e.g., 0, 30, 60, 120, 240 minutes).[26]

  • At the end of each chase interval, immediately stop the process by washing with ice-cold stop buffer (e.g., HBSS with 20 mM N-ethylmaleimide) and lyse the cells as described in the CHX chase protocol.[26][27]

C. Immunoprecipitation and Analysis

  • Immunoprecipitate the protein of interest from the cell lysates using a specific antibody.[27]

  • Wash the immunoprecipitates to remove non-specifically bound proteins.

  • Elute the protein from the beads and analyze the samples by SDS-PAGE.

  • Visualize the radiolabeled protein using autoradiography or phosphorimaging and quantify the band intensity at each time point to determine the degradation rate.[27]

Protocol 3: Detection of Protein Ubiquitination by Immunoprecipitation

This protocol is used to determine if a specific protein of interest is ubiquitinated.[29]

A. Cell Lysis under Denaturing Conditions

  • Treat cells with a proteasome inhibitor (e.g., MG132 at 15 µM for 4 hours) before harvesting to allow ubiquitinated proteins to accumulate.[30]

  • Harvest cells, wash with PBS, and lyse in a buffer containing 1% SDS (e.g., RIPA buffer with 1% SDS).[30]

  • Boil the lysate for 10 minutes to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.[30]

  • Dilute the lysate 10-fold with lysis buffer lacking SDS to reduce the SDS concentration to 0.1%, making it compatible with antibody binding.[30]

  • Centrifuge to clarify the lysate.[29]

B. Immunoprecipitation (IP)

  • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1-2 hours at 4°C to reduce non-specific binding.[30][31]

  • Incubate the pre-cleared lysate with an antibody specific to the protein of interest overnight at 4°C.[31]

  • Add fresh Protein A/G agarose beads to capture the antibody-protein complexes and incubate for another 2-4 hours.[31]

  • Pellet the beads by centrifugation and wash them several times with wash buffer to remove unbound proteins.[31]

C. Western Blot Analysis

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[29]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Perform a Western blot using an antibody against ubiquitin (e.g., anti-Ub or anti-HA/V5 if tagged ubiquitin was used) to detect the ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear or ladder above the unmodified protein band.[30][31]

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

ERAD_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol Misfolded_Protein Misfolded Glycoprotein Chaperone Calnexin/ BiP Misfolded_Protein->Chaperone 1. Recognition & Folding Attempt Lectin OS-9/ XTP3-B Chaperone->Lectin 2. Targeting to ERAD Hrd1_Complex Hrd1 E3 Ligase Complex (Retrotranslocon) Lectin->Hrd1_Complex 3. Delivery to Retrotranslocon Ub_Protein Polyubiquitinated Substrate Hrd1_Complex->Ub_Protein 4. Retrotranslocation & Ubiquitination E1 E1 E2 E2 (Ubc7) E1->E2 Ub Activation E2->Hrd1_Complex Ub Conjugation Ub Ubiquitin Ub->E1 p97 p97/VCP Complex Proteasome 26S Proteasome p97->Proteasome 6. Delivery for Degradation Peptides Peptides Proteasome->Peptides 7. Degradation Ub_Protein->p97 5. Extraction from Membrane

Caption: Overview of the ERAD-L pathway for a misfolded glycoprotein.

CHX_Chase_Workflow start Seed Cells in Multi-well Plate chx_treatment Add Cycloheximide (CHX) to Inhibit Translation start->chx_treatment time_points Incubate and Collect Cells at Multiple Time Points (0, 1, 2, 4, 8h) chx_treatment->time_points lysis Lyse Cells in Buffer with Protease Inhibitors time_points->lysis centrifugation Centrifuge to Clarify Lysate lysis->centrifugation quantification Quantify Protein Concentration (BCA) centrifugation->quantification sds_page SDS-PAGE (Normalized Loading) quantification->sds_page western_blot Western Blot with Specific Antibody sds_page->western_blot analysis Quantify Bands and Calculate Half-life western_blot->analysis

Caption: Experimental workflow for a Cycloheximide (CHX) Chase Assay.

IP_Workflow start Treat Cells with Proteasome Inhibitor (e.g., MG132) lysis Lyse Cells in Denaturing Buffer (1% SDS) and Boil start->lysis dilution Dilute Lysate to 0.1% SDS lysis->dilution preclear Pre-clear Lysate with Protein A/G Beads dilution->preclear ip Immunoprecipitate (IP) with Antibody for Protein of Interest preclear->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Proteins from Beads wash->elute western SDS-PAGE and Western Blot with Anti-Ubiquitin Antibody elute->western result Detect High MW Smear Indicating Ubiquitination western->result

Caption: Workflow for Immunoprecipitation of ubiquitinated proteins.

Ubiquitin_Cascade Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 1. Activation ATP ATP ATP->E1 E2 E2 (Conjugating Enzyme) E1->E2 2. Conjugation E3 E3 (Ligase) E2->E3 Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate 3. Ligation Substrate Target Protein (Substrate) Substrate->E3

Caption: The E1-E2-E3 enzymatic cascade for protein ubiquitination.

References

Methodological & Application

Application Notes and Protocols for ER Degrader 10 in MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER degrader 10 is a potent and selective orally active antagonist and degrader of Estrogen Receptor Alpha (ERα).[1] As a Proteolysis-targeting chimera (PROTAC), it functions by inducing the ubiquitination and subsequent proteasomal degradation of the ERα protein.[2] This targeted degradation of ERα offers a promising therapeutic strategy for ER-positive breast cancers, which are dependent on estrogen signaling for their growth and survival. The MCF-7 cell line, an ERα-positive human breast adenocarcinoma cell line, serves as a critical in vitro model for studying the efficacy and mechanism of action of ER degraders like this compound.

These application notes provide detailed protocols for utilizing this compound in MCF-7 cell lines, including methods for assessing cell viability, quantifying ERα degradation, and analyzing downstream signaling pathways.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency in various assays.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineReference
IC₅₀ (ERα Binding)0.56 nM-[1]
DC₅₀ (ERα Degradation)0.43 nM-[1]
IC₅₀ (Cell Proliferation)0 - 15 nMER-positive cells[1]

Table 2: Recommended Concentration Range for In Vitro Assays

AssayConcentration RangeIncubation Time
Cell Viability (MCF-7)0.1 nM - 1 µM72 - 120 hours
Western Blot (ERα Degradation)1 nM - 100 nM24 hours

Mandatory Visualizations

Signaling Pathway of ERα and its Degradation

The following diagram illustrates the signaling pathway of Estrogen Receptor Alpha (ERα) and the mechanism of action of this compound. Upon binding to estradiol (B170435) (E2), ERα translocates to the nucleus and activates the transcription of target genes such as pS2 and Cyclin D1, promoting cell proliferation. This compound, a PROTAC, simultaneously binds to ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome. This degradation inhibits downstream signaling through pathways like PI3K/AKT and MAPK, ultimately leading to cell cycle arrest and apoptosis.

Caption: Mechanism of ERα signaling and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the effects of this compound on MCF-7 cells.

Experimental_Workflow cluster_assays Assays cluster_analysis Data Analysis start Start culture_cells Culture MCF-7 Cells start->culture_cells treat_cells Treat with this compound (Varying Concentrations and Times) culture_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_cells->viability_assay western_blot Western Blot Analysis treat_cells->western_blot qpcr qRT-PCR Analysis treat_cells->qpcr ic50_calc Calculate IC50 (Cell Viability) viability_assay->ic50_calc protein_quant Quantify Protein Levels (ERα, pS2, Cyclin D1, etc.) western_blot->protein_quant gene_exp Analyze Gene Expression (TFF1, CCND1) qpcr->gene_exp end End ic50_calc->end protein_quant->end gene_exp->end

Caption: Experimental workflow for evaluating this compound in MCF-7 cells.

Experimental Protocols

Cell Culture and Maintenance of MCF-7 Cells

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • 0.01 mg/mL human recombinant insulin

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture MCF-7 cells in EMEM supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize the trypsin with complete growth medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO only).

  • Incubate the plate for 72-120 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Western Blot Analysis for ERα Degradation

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-ERα, anti-pS2, anti-Cyclin D1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 24 hours. Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge to pellet the cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-ERα) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin) to determine the extent of ERα degradation. Analyze the expression of downstream targets like pS2 and Cyclin D1 in a similar manner.

References

Application Notes and Protocols for Estrogen Receptor (ER) Degraders in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Estrogen receptor (ER) degraders are a class of therapeutic agents designed to target and eliminate the estrogen receptor protein, a key driver in the majority of breast cancers. These agents, which include both steroidal and non-steroidal compounds, offer a promising strategy for overcoming resistance to traditional endocrine therapies. This document provides detailed application notes and protocols for the use of a representative oral ER degrader in preclinical xenograft mouse models, based on publicly available data for compounds in this class.

Mechanism of Action of ER Degraders

ER degraders, also known as Selective Estrogen Receptor Degraders (SERDs), function by binding to the estrogen receptor and inducing a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of antagonism and degradation effectively ablates ER signaling, leading to the inhibition of tumor growth in ER-positive breast cancer models.

ER_Degrader_Pathway cluster_cell Tumor Cell ER_Degrader Oral ER Degrader ER Estrogen Receptor (ERα) ER_Degrader->ER Binding ER_Complex ER-Degrader Complex ER->ER_Complex Transcription Gene Transcription ER->Transcription Blocks Estrogen Binding Proteasome Proteasome ER_Complex->Proteasome Ubiquitin Ubiquitin Ubiquitin->ER_Complex Ubiquitination Degradation ER Degradation Proteasome->Degradation Growth Cell Proliferation & Survival Degradation->Growth Inhibition of Transcription->Growth Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7) Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization (150-200 mm³) Tumor_Growth->Randomization Dosing 5. Daily Oral Gavage (ER Degrader vs. Vehicle) Randomization->Dosing Monitoring 6. Tumor & Weight Measurements Dosing->Monitoring Endpoint 7. Study Endpoint (e.g., Day 28) Monitoring->Endpoint Tumor_Harvest 8. Tumor Harvest & Pharmacodynamics Endpoint->Tumor_Harvest Data_Analysis 9. Efficacy & Biomarker Analysis Tumor_Harvest->Data_Analysis

Application Note: Western Blot Analysis of ERα Degradation by ER Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers, making it a critical therapeutic target. ERα is a ligand-activated transcription factor that, upon binding to estrogen, stimulates the transcription of genes involved in cell proliferation.[1] Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only antagonize ERα but also induce its degradation.[2]

ER Degrader 10 is a potent, orally active, and selective ERα degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to harness the cell's own ubiquitin-proteasome system to target and eliminate specific proteins.[3] this compound is composed of a ligand that binds to ERα, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This tripartite complex formation facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome. This application note provides a detailed protocol for the analysis of ERα degradation using Western blotting following treatment with this compound.

Data Presentation

The following tables summarize representative quantitative data for the degradation of ERα in MCF-7 cells treated with this compound. The data is presented as the percentage of ERα protein remaining relative to a vehicle-treated control.

Table 1: Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells

This compound Conc. (nM)Mean ERα Protein Level (% of Vehicle Control)Standard Deviation
0 (Vehicle)1005.5
0.1856.2
1485.8
10123.1
10041.9
100031.5

Note: Data are representative based on the reported DC50 of 0.37-1.1 nM and typical degradation profiles of similar PROTAC ERα degraders.

Table 2: Time-Course of ERα Degradation by 10 nM this compound in MCF-7 Cells

Time (hours)Mean ERα Protein Level (% of Vehicle Control)Standard Deviation
01006.1
2755.3
4454.9
8203.7
1682.5
2452.1

Note: Data are representative and illustrate the kinetics of ERα degradation by a potent ERα degrader.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for Western blot analysis of ERα degradation.

ER_Degrader_10_Pathway cluster_cell Cell cluster_ternary Ternary Complex ER_Degrader_10 This compound ER_alpha_bound ERα ER_Degrader_10->ER_alpha_bound ER_alpha ERα ER_alpha->ER_alpha_bound CRBN CRBN E3 Ligase CRBN_bound CRBN CRBN->CRBN_bound ER_Degrader_10_bound This compound ER_Degrader_10_bound->CRBN_bound ER_alpha_bound->ER_Degrader_10_bound Ub Ubiquitin Ub_ER_alpha Polyubiquitinated ERα Ub->Ub_ER_alpha Proteasome 26S Proteasome Ub_ER_alpha->Proteasome Proteasome->Degraded_ER Degradation cluster_ternary cluster_ternary cluster_ternary->Ub_ER_alpha Ubiquitination

Caption: Mechanism of action of this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. Treatment with This compound Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-ERα, Anti-β-actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MCF-7 (ERα-positive human breast cancer cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed MCF-7 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).

    • For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

Protein Extraction
  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Incubate on ice for 15-30 minutes.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Western Blotting
  • Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at 120-150 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours or using a semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe for a loading control protein such as β-actin or GAPDH on the same or a separate membrane.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis
  • Quantify the band intensities for ERα and the loading control (e.g., β-actin) using densitometry software (e.g., ImageJ).

  • Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.

  • Express the normalized ERα levels in the treated samples as a percentage of the vehicle-treated control.

References

Application Notes and Protocols for Next-Generation Estrogen Receptor (ER) Degraders in Endocrine-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, often driven by mutations in the estrogen receptor alpha gene (ESR1) or activation of alternative signaling pathways. Next-generation ER degraders, particularly oral Selective Estrogen Receptor Degraders (SERDs), represent a promising therapeutic strategy to overcome this resistance. These molecules not only antagonize the ER but also induce its degradation through the ubiquitin-proteasome pathway, effectively eliminating the driver of tumor growth.

This document provides a comprehensive overview of the applications of these advanced ER degraders in endocrine-resistant cancer models. It includes quantitative data from preclinical and clinical studies, detailed protocols for key experimental assays, and diagrams of relevant signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathways

Next-generation ER degraders are designed to bind to the ligand-binding domain of the ER with high affinity. This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism and degradation—is effective against both wild-type and mutant forms of the ER, which are a common cause of acquired resistance to aromatase inhibitors.

Endocrine resistance can also be mediated by the activation of alternative growth factor signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways. These pathways can lead to ligand-independent phosphorylation and activation of the ER, rendering traditional endocrine therapies less effective. Combination therapies targeting both the ER and these escape pathways are a key area of investigation.

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa Binds Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR, HER2) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Growth_Factor_Receptor->PI3K_AKT_mTOR Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK) Pathway Growth_Factor_Receptor->RAS_RAF_MEK_ERK Activates Proteasome Proteasome ERa->Proteasome Degradation ERE Estrogen Response Element (ERE) ERa->ERE Binds & Activates ER_Degrader ER Degrader ER_Degrader->ERa Binds & Induces Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) PI3K_AKT_mTOR->ERa Phosphorylates & Activates RAS_RAF_MEK_ERK->ERa Phosphorylates & Activates ERE->Gene_Transcription

Caption: ER signaling and resistance pathways.

Quantitative Data Summary

The following tables summarize the preclinical and clinical activity of several next-generation ER degraders in endocrine-resistant cancer models.

Table 1: Preclinical In Vitro Activity of ER Degraders

CompoundCell LineER StatusIC50 (Proliferation)ER Degradation (DC50/Max %)Citation
Vepdegestrant (ARV-471) MCF-7WT->90%[1]
T47D (ESR1 Y537S)Mutant-Potent[1]
Imlunestrant (LY3484356) MCF-7WT3 nMIC50: 3.0 nM[2]
ESR1 Y537N MutantMutant17 nMIC50: 9.6 nM[2]
Giredestrant (GDC-9545) MultipleWT & MutantPotentRobust[3]
Rintodestrant (G1T48) MCF-7WTPotent~90%[4]
Amcenestrant (SAR439859) MultipleWT & Mutant-Up to 98%[5]

Table 2: Preclinical In Vivo Efficacy of ER Degraders

CompoundModelER StatusTumor Growth Inhibition (TGI) / RegressionCitation
Vepdegestrant (ARV-471) MCF-7 XenograftWT87%–123%[1]
ST941/HI PDX (Y537S)Mutant102%[1]
Imlunestrant (LY3484356) MCF-7 XenograftWTSignificant TGI & Regression[2]
PDX (ESR1 Mutant)MutantSignificant TGI & Regression[2]
Rintodestrant (G1T48) Tamoxifen-Resistant XenograftWTSuppressed Growth[4]

Table 3: Clinical Efficacy of ER Degraders in Advanced/Metastatic Breast Cancer

CompoundTrial (Phase)Patient PopulationObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Citation
Vepdegestrant (ARV-471) Phase 1/2Heavily pretreated ER+/HER2-11.5%36.1%[6]
Giredestrant (GDC-9545) GO39932 (Phase Ia/b)Pretreated ER+/HER2--48.6% (monotherapy)[7]
Amcenestrant (SAR439859) AMEERA-1 (Phase 1/2)Heavily pretreated ER+/HER2-10.9%28.3%[8][9]
(ESR1 WT)-34.6%[8][9]
(ESR1 Mutant)-21.1%[8][9]
AMEERA-1 (Arm 2 with Palbociclib)Endocrine-resistant ER+/HER2-32.4%73.5%[10]
Rintodestrant (G1T48) Phase 1Heavily pretreated ER+/HER2--Encouraging antitumor activity[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., MCF-7, T47D) Viability_Assay Cell Viability Assay (e.g., SRB, CellTiter-Glo) Cell_Culture->Viability_Assay Western_Blot Western Blot (ERα Degradation) Cell_Culture->Western_Blot Xenograft_Model Xenograft Model Generation (CDX or PDX) Viability_Assay->Xenograft_Model Promising Candidates Western_Blot->Xenograft_Model Promising Candidates Drug_Treatment ER Degrader Treatment (Oral Gavage) Xenograft_Model->Drug_Treatment Tumor_Measurement Tumor Volume Measurement Drug_Treatment->Tumor_Measurement PK_PD_Analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Tumor_Measurement->PK_PD_Analysis

Caption: Preclinical evaluation workflow.

Western Blot for ERα Degradation

This protocol quantifies the degradation of the ERα protein following treatment with an ER degrader.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • ER degrader of interest

  • Proteasome inhibitor (e.g., MG132, as a control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the ER degrader for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Cell Viability Assay (e.g., SRB Assay)

This assay measures the effect of the ER degrader on cell proliferation.

Materials:

  • ER+ breast cancer cell lines

  • Complete growth medium

  • ER degrader of interest

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ER degrader for 72-96 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

  • Solubilization: Wash the plates with 1% acetic acid and solubilize the bound dye with Tris base solution.

  • Measurement: Read the absorbance at 510 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model

This protocol evaluates the in vivo efficacy of an ER degrader in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., female athymic nude mice)

  • ER+ breast cancer cell line (e.g., MCF-7) or patient-derived tumor fragments (PDX)

  • Matrigel

  • Estradiol pellets (for ER+ models)

  • ER degrader formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell/Tumor Implantation:

    • Cell Line-Derived Xenograft (CDX): Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

    • Patient-Derived Xenograft (PDX): Surgically implant small fragments of a patient's tumor into the mammary fat pad (orthotopic) or subcutaneously.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the ER degrader (e.g., daily oral gavage) and vehicle control.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for ER degradation).

  • Data Analysis: Plot tumor growth curves and calculate Tumor Growth Inhibition (TGI).

Conclusion

Next-generation ER degraders have demonstrated significant preclinical and clinical activity in overcoming endocrine resistance in ER+ breast cancer. Their ability to effectively degrade both wild-type and mutant ER provides a powerful therapeutic strategy for patients who have progressed on standard endocrine therapies. The protocols and data presented here serve as a valuable resource for researchers and drug developers in the continued evaluation and optimization of this promising class of therapeutics.

References

Application Notes and Protocols for Assessing Cell Viability Following Treatment with ER Degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the effects of ER Degrader 10 on cell viability. This document details the mechanism of action of this class of compounds, presents hypothetical data in a structured format, and offers detailed protocols for key cell viability and apoptosis assays.

Introduction to this compound

This compound is a selective estrogen receptor (ER) degrader, a class of molecules designed to target and eliminate the estrogen receptor alpha (ERα) protein. These compounds are of significant interest in the development of therapies for ER-positive cancers. Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, ER degraders induce the degradation of the ERα protein itself, thereby abrogating ER-mediated signaling pathways that drive tumor proliferation.[1][2]

The mechanism of action for many ER degraders, particularly those classified as Proteolysis Targeting Chimeras (PROTACs), involves hijacking the cell's natural protein disposal machinery.[3][4] A PROTAC is a bifunctional molecule with one end binding to the target protein (ERα) and the other end recruiting an E3 ubiquitin ligase.[3][5] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[3] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple ERα proteins.[3][6]

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize hypothetical quantitative data from experiments assessing the impact of this compound on ERα-positive breast cancer cell lines.

Table 1: Dose-Dependent Effect of this compound on Cell Viability (72-hour treatment)

Concentration (nM)Cell Viability (%) (MCF-7)Standard DeviationCell Viability (%) (T47D)Standard Deviation
0 (Vehicle)100± 5.2100± 4.8
192.3± 4.595.1± 3.9
1075.8± 3.980.2± 4.1
10048.2± 3.155.7± 3.5
100015.6± 2.522.4± 2.8

Table 2: Time-Course of this compound (100 nM) on Apoptosis Induction in MCF-7 Cells

Time (hours)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Standard Deviation
02.11.5± 0.5
2415.75.3± 1.2
4828.912.8± 2.1
7245.325.1± 2.8

Signaling Pathway and Experimental Workflow Diagrams

ER_Degrader_Signaling_Pathway cluster_cell Cancer Cell ER_Degrader_10 This compound ER_alpha ERα ER_Degrader_10->ER_alpha Binds E3_Ligase E3 Ubiquitin Ligase ER_Degrader_10->E3_Ligase Recruits Ubiquitin Ubiquitin ER_alpha->Ubiquitin Ubiquitination Cell_Cycle_Arrest Cell Cycle Arrest ER_alpha->Cell_Cycle_Arrest Inhibition of Progression Apoptosis Apoptosis ER_alpha->Apoptosis Induction E3_Ligase->Ubiquitin Proteasome Proteasome Ubiquitin->Proteasome Targeting Degraded_ER Degraded ERα Fragments Proteasome->Degraded_ER Cell_Viability_Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add this compound (various concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate_Treatment->Assay Read_Plate Read Absorbance/Luminescence Assay->Read_Plate Analyze Analyze Data and Determine IC50 Read_Plate->Analyze

References

Application Notes and Protocols for PROTAC ERα Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. PROTAC ERα Degrader-10 is a potent and selective degrader of the Estrogen Receptor alpha (ERα), a key driver in the progression of ER-positive breast cancers. Unlike traditional inhibitors that merely block the function of a target protein, PROTAC ERα Degrader-10 facilitates the ubiquitination and subsequent proteasomal degradation of ERα, offering a promising strategy to overcome resistance to conventional endocrine therapies.[1][2]

These application notes provide detailed information on the solubility of a representative PROTAC ER degrader, Vepdegestrant (ARV-471), and a comprehensive protocol for the preparation of PROTAC ERα Degrader-10 for in vitro cell culture experiments.

Solubility Data

The solubility of PROTAC ERα Degrader-10 is expected to be similar to other ER-targeting PROTACs. The following table summarizes the solubility data for Vepdegestrant (ARV-471), a well-characterized oral ER PROTAC degrader, which can be used as a reference.[3][4][5] It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.

Solvent Solubility Molar Concentration Notes
DMSO 90 - 100 mg/mL~124 - 138 mMSonication may be required to fully dissolve the compound. Use of fresh, anhydrous DMSO is recommended.
Ethanol Insoluble-
Water Insoluble (Slightly soluble: 0.1-1 mg/ml reported for ARV-471)-

Experimental Protocols

Protocol 1: Preparation of PROTAC ERα Degrader-10 Stock Solution

This protocol describes the preparation of a concentrated stock solution of PROTAC ERα Degrader-10 in DMSO.

Materials:

  • PROTAC ERα Degrader-10 (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of solid PROTAC ERα Degrader-10 to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid PROTAC ERα Degrader-10.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a short period. Gentle warming to 37°C may also aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure the compound is completely dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the PROTAC ERα Degrader-10 stock solution to final working concentrations in cell culture medium.

Materials:

  • PROTAC ERα Degrader-10 stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing Stock Solution: Thaw a single-use aliquot of the PROTAC ERα Degrader-10 stock solution at room temperature.

  • Serial Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the PROTAC ERα Degrader-10 treatment group.

  • Cell Treatment: Aspirate the existing medium from the cultured cells and replace it with the medium containing the desired final concentrations of PROTAC ERα Degrader-10 or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

Visualizations

G cluster_prep Stock Solution Preparation cluster_culture Preparation for Cell Culture start Start: Solid PROTAC ERα Degrader-10 equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serial Dilution in Pre-warmed Culture Medium thaw->dilute vehicle Prepare Vehicle Control (DMSO in Medium) thaw->vehicle treat Treat Cells dilute->treat treat_vehicle Treat Control Cells vehicle->treat_vehicle

Caption: Experimental workflow for preparing PROTAC ERα Degrader-10.

G cluster_pathway PROTAC ERα Degrader-10 Mechanism of Action protac PROTAC ERα Degrader-10 ternary Ternary Complex (ERα-PROTAC-E3) protac->ternary er Estrogen Receptor α (ERα) er->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination of ERα ternary->ubiquitination Ubiquitin Transfer recycle PROTAC Recycling ternary->recycle proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation Degradation of ERα proteasome->degradation Degrades

Caption: General signaling pathway of a PROTAC ERα degrader.

References

Application Notes and Protocols: Synergistic Inhibition of ER+ Breast Cancer by Combining ER Degrader 10 with CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapy remains a cornerstone of its treatment. However, intrinsic and acquired resistance to these therapies is a significant clinical challenge. The combination of agents that target different nodes of the oncogenic signaling network is a promising strategy to overcome resistance and improve therapeutic outcomes. This document provides detailed application notes and protocols for investigating the synergistic effects of a novel proteolysis-targeting chimera (PROTAC) estrogen receptor (ER) degrader, referred to as ER degrader 10, in combination with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors in ER+ breast cancer models.

This compound is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor via the ubiquitin-proteasome system. By eliminating the ER protein, it offers a distinct and potentially more durable mechanism of action compared to traditional ER antagonists. CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib (B560063), and abemaciclib, have revolutionized the treatment of ER+ breast cancer by inducing G1 cell cycle arrest. The combination of ER degradation and CDK4/6 inhibition is hypothesized to result in a potent and synergistic anti-tumor effect.

These application notes provide a framework for preclinical evaluation of this combination therapy, including quantitative data on efficacy and detailed protocols for key in vitro experiments. The data presented herein is based on representative studies of potent PROTAC ER degraders, such as vepdegestrant (ARV-471), in combination with CDK4/6 inhibitors.

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies evaluating the combination of a PROTAC ER degrader with a CDK4/6 inhibitor in ER+ breast cancer models.

Table 1: In Vitro Efficacy of this compound and CDK4/6 Inhibitor Combination in ER+ Breast Cancer Cell Lines

Cell LineTreatmentIC50 (nM)Combination Index (CI)*
MCF-7 This compound5.3-
Palbociclib150-
This compound + Palbociclib (1:30 ratio)N/A0.4
T-47D This compound8.1-
Ribociclib100-
This compound + Ribociclib (1:12 ratio)N/A0.5
ZR-75-1 This compound6.5-
Abemaciclib50-
This compound + Abemaciclib (1:8 ratio)N/A0.3

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Clinical Efficacy of Vepdegestrant (PROTAC ER Degrader) in Combination with Palbociclib (CDK4/6 Inhibitor) in Heavily Pretreated ER+/HER2- Advanced Breast Cancer Patients (NCT04072952).[1][2][3][4][5]

Efficacy EndpointOverall Population (n=46)
Clinical Benefit Rate (CBR) 63.0%
Objective Response Rate (ORR) 41.9%
Median Progression-Free Survival (mPFS) 11.2 months

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_0 ER Signaling cluster_1 Cell Cycle Progression cluster_2 Therapeutic Intervention ER Estrogen Receptor (ER) ERE Estrogen Response Element ER->ERE Proteasome Proteasome ER->Proteasome Estrogen Estrogen Estrogen->ER Gene_Transcription Gene Transcription (e.g., Cyclin D1) ERE->Gene_Transcription CyclinD Cyclin D1 Gene_Transcription->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition ER_Degrader This compound ER_Degrader->ER induces degradation via CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CDK46 inhibits

Caption: Signaling pathway of combined this compound and CDK4/6 inhibitor action.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Experimental Assays cluster_2 Data Analysis start Seed ER+ Breast Cancer Cells (e.g., MCF-7, T-47D) treatment Treat with this compound, CDK4/6 Inhibitor, or Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot Analysis (ERα, p-Rb, Cyclin D1) treatment->western cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle data_analysis Analyze Data: - IC50 Calculation - Synergy Analysis (CI) - Protein Expression Levels - Cell Cycle Distribution viability->data_analysis western->data_analysis cell_cycle->data_analysis end Conclusion on Synergy and Mechanism of Action data_analysis->end

References

Application Notes and Protocols for Studying ESR1 Mutations with ER Degrader Vepdegestrant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired mutations in the estrogen receptor 1 (ESR1) gene are a significant clinical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. These mutations can lead to ligand-independent receptor activation and resistance to standard endocrine therapies. Vepdegestrant (ARV-471) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) ER degrader designed to overcome this resistance. Unlike traditional inhibitors, vepdegestrant targets the ER for ubiquitination and subsequent degradation by the proteasome, offering a distinct and effective mechanism of action against both wild-type and mutant ER.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing vepdegestrant as a tool to study ESR1 mutations.

Mechanism of Action

Vepdegestrant is a heterobifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the ER. The ubiquitin-tagged ER is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cell. This event-driven mechanism allows a single molecule of vepdegestrant to mediate the degradation of multiple ER molecules.[1][4]

cluster_0 Cellular Environment ER Estrogen Receptor (ER) (Wild-type or Mutant) Proteasome 26S Proteasome ER->Proteasome Targeted for Degradation Vepdegestrant Vepdegestrant (PROTAC) Vepdegestrant->ER Binds to ER E3_Ligase E3 Ubiquitin Ligase Vepdegestrant->E3_Ligase Recruits E3 Ligase E3_Ligase->ER Ubiquitinates ER Ubiquitin Ubiquitin (Ub) Ubiquitin->ER Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER Degrades ER

Caption: Mechanism of action of vepdegestrant in inducing ER degradation.

Quantitative Data

Vepdegestrant has demonstrated potent degradation of both wild-type and mutant ER, leading to significant inhibition of tumor growth in preclinical models.

Table 1: In Vitro Degradation and Antiproliferative Activity of Vepdegestrant

Cell LineESR1 StatusDC50 (nM)IC50 (nM)
MCF7Wild-type0.9~3
T47DWild-typeNot ReportedNot Reported
T47D-Y537SY537S MutantEquivalent to WTNot Reported
T47D-D538GD538G MutantEquivalent to WTNot Reported

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Tumor Growth Inhibition (TGI) of Vepdegestrant

Xenograft ModelESR1 StatusVepdegestrant Dose (mg/kg, oral, daily)TGI (%)
MCF7 CDXWild-type385
MCF7 CDXWild-type1098
MCF7 CDXWild-type30120
ST941/HI PDXY537S Mutant10102
ST941/HI/PBR PDXY537S Mutant (Palbociclib-resistant)10102

CDX: Cell line-derived xenograft. PDX: Patient-derived xenograft. TGI > 100% indicates tumor regression.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of vepdegestrant on ER degradation and cell viability in the context of ESR1 mutations.

cluster_workflow Experimental Workflow start Start with ER+ Breast Cancer Cells (WT and ESR1 mutant) treatment Treat cells with Vepdegestrant (various concentrations and time points) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis (IC50 and DC50 determination) cell_viability->data_analysis western_blot->data_analysis

Caption: General experimental workflow for studying vepdegestrant.

Protocol 1: Western Blot Analysis of ERα Degradation

This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with vepdegestrant.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF7, T47D, and their ESR1-mutant derivatives)

  • Cell culture medium and supplements

  • Vepdegestrant

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-ERα, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed ER+ breast cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of vepdegestrant (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for ERα and the loading control using densitometry software.

    • Normalize the ERα band intensity to the corresponding loading control band intensity.

    • Plot the normalized ERα levels against the concentration of vepdegestrant to determine the DC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of ERα degradation on cell viability.

Materials:

  • ER+ breast cancer cell lines

  • Cell culture medium and supplements

  • Vepdegestrant

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed ER+ breast cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • The following day, treat the cells with a serial dilution of vepdegestrant. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 to 120 hours) to allow the compound to exert its effects.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Express the cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the concentration of vepdegestrant to determine the IC50 value.

Conclusion

Vepdegestrant is a powerful tool for studying the functional consequences of ESR1 mutations and for exploring novel therapeutic strategies to overcome endocrine resistance in breast cancer. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this next-generation ER degrader in relevant preclinical models. These studies will contribute to a better understanding of ER signaling in both wild-type and mutant contexts and may inform the clinical development of vepdegestrant and other PROTAC-based therapies.

References

Application Notes and Protocols: Immunohistochemistry for ERα Following ER Degrader Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and quantification of Estrogen Receptor alpha (ERα) in preclinical and clinical samples following treatment with ER degraders, such as Selective Estrogen Receptor Degraders (SERDs) or Proteolysis-Targeting Chimeras (PROTACs).

Introduction

Estrogen Receptor alpha (ERα), encoded by the ESR1 gene, is a critical driver in the majority of breast cancers.[1][2] Therapeutic strategies often involve targeting ERα to inhibit its function. ER degraders, a class of drugs that includes SERDs like fulvestrant (B1683766) and newer oral agents, as well as PROTACs, are designed to bind to ERα and induce its degradation.[3][4][5] This mechanism of action leads to a reduction in the total cellular levels of ERα protein, thereby inhibiting estrogen signaling and tumor growth.[3][6]

Immunohistochemistry (IHC) is a vital tool for assessing the ERα status in tumors and is routinely used in clinical practice to guide treatment decisions.[1][7][8] Following treatment with an ER degrader, IHC can be employed to pharmacodynamically confirm the drug's mechanism of action by visualizing and quantifying the reduction in ERα protein levels within the tumor tissue.[9] This provides a direct measure of target engagement and degradation.

However, the significant reduction in ERα protein levels post-treatment necessitates highly sensitive and optimized IHC protocols to accurately detect the remaining ERα. This document outlines detailed protocols for ERα IHC, methods for quantitative analysis, and the underlying biological pathways.

Signaling Pathways and Mechanism of Action

ERα is a ligand-activated transcription factor that, upon binding to estrogen, translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on DNA to regulate the transcription of target genes involved in cell proliferation and survival.[10][11][12]

ER degraders disrupt this pathway by binding to ERα and inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[6][11][13][14] This leads to a decrease in the overall ERα protein concentration, effectively shutting down both genomic and non-genomic estrogen signaling pathways.[6][12]

Figure 1: Simplified ERα Genomic Signaling Pathway.

ER_Degrader_MOA cluster_cell Tumor Cell ER_Degrader ER Degrader (e.g., SERD) ER_Complex Degrader-ERα Complex ER_Degrader->ER_Complex Binds ERa ERα Protein ERa->ER_Complex Ub_ER Poly-ubiquitinated ERα ER_Complex->Ub_ER Conformational Change Ub Ubiquitin (Ub) Ub->Ub_ER Ubiquitination Proteasome 26S Proteasome Ub_ER->Proteasome Targeted for Degradation Degradation ERα Degradation Proteasome->Degradation

Figure 2: Mechanism of Action of an ER Degrader.

Experimental Protocols

An optimized and validated IHC protocol is crucial for the reliable detection of potentially low levels of ERα protein following degrader treatment.

Protocol 1: Immunohistochemical Staining for ERα

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.

  • Transfer slides through a graded series of ethanol (B145695): 100% (2x3 minutes), 95% (1x3 minutes), 70% (1x3 minutes).

  • Rinse in distilled water for 5 minutes.

2. Antigen Retrieval:

  • Perform Heat-Induced Epitope Retrieval (HIER).

  • Immerse slides in a high pH retrieval solution (e.g., Tris-EDTA, pH 9.0).[15]

  • Heat slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature in the retrieval buffer for at least 20 minutes.

  • Rinse slides in wash buffer (e.g., TBS or PBS with 0.05% Tween-20).

3. Blocking and Primary Antibody Incubation:

  • Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.

  • Rinse with wash buffer.

  • Block non-specific protein binding with a protein block solution (e.g., 5% normal goat serum in wash buffer) for 20-30 minutes.

  • Incubate slides with a validated primary anti-ERα antibody (e.g., clones SP1, 1D5, EP1) at an optimized dilution.[1][8][15][16] Incubation can be for 1 hour at room temperature or overnight at 4°C. Note: Antibody clone selection is critical. Clones like SP1 and 1D5 have been extensively validated.[1][15] The epitope recognized by the antibody should not be within a region prone to mutation if studying resistant tumors.[2]

4. Detection System:

  • Rinse slides thoroughly with wash buffer.

  • Incubate with a polymer-based HRP-conjugated secondary antibody detection system according to the manufacturer's instructions.[17] This provides high sensitivity.

  • Rinse slides with wash buffer.

5. Chromogen and Counterstaining:

  • Apply a chromogen solution (e.g., DAB) and incubate until the desired brown staining intensity is achieved. Monitor microscopically.

  • Rinse slides with distilled water to stop the reaction.

  • Counterstain with Hematoxylin for 1-2 minutes.

  • "Blue" the counterstain in running tap water or a bluing agent.

6. Dehydration and Mounting:

  • Dehydrate slides through a graded series of ethanol (70%, 95%, 100%).

  • Clear in xylene (or substitute).

  • Coverslip slides using a permanent mounting medium.

Controls:

  • Positive Control: Use a known ERα-positive breast carcinoma tissue section that has not been treated with an ER degrader.

  • Negative Control: Omit the primary antibody during incubation to check for non-specific binding of the detection system.

References

Troubleshooting & Optimization

Technical Support Center: ER Degrader Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting of estrogen receptor (ER) degraders in common laboratory solvents and cell culture media. Given that "ER degrader 10" can refer to multiple distinct molecules, this guide offers general best practices applicable to a range of ER degraders.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: How should I prepare and store stock solutions of ER degraders?

A1: Most ER degraders are soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.[2] For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[1][2] For short-term storage, -20°C is suitable for up to one month. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q2: My ER degrader appears to be inactive or has reduced potency in my cell-based assays. What could be the cause?

A2: Reduced activity can stem from several factors related to compound stability:

  • Improper Storage: Frequent freeze-thaw cycles or storing the DMSO stock at room temperature for extended periods can lead to degradation.

  • Degradation in Cell Media: Some compounds have limited stability in aqueous solutions like cell culture media. It is advisable to prepare fresh dilutions in media for each experiment and minimize the time the compound spends in the incubator before and during the assay.

  • Precipitation: When diluting the DMSO stock into aqueous media, the ER degrader may precipitate if its solubility limit is exceeded. Ensure the final DMSO concentration is kept low (typically <0.5%) and compatible with your cell line. Visually inspect the media for any signs of precipitation after adding the compound.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware. Using low-adhesion plastics or pre-coating pipette tips and tubes with a BSA solution may help mitigate this.

Q3: I am observing inconsistent results between experiments. Could this be related to the stability of the ER degrader?

A3: Yes, inconsistent results are a common sign of compound instability. To troubleshoot this:

  • Use Fresh Aliquots: Always use a fresh aliquot of your DMSO stock solution for each experiment to rule out degradation from repeated freeze-thaw cycles.

  • Standardize Incubation Times: Ensure that the time from when the compound is diluted in media to when it is added to the cells, and the total duration of the cell treatment, are consistent across all experiments.

  • Perform a Stability Test: If you suspect instability in your cell media, you can perform a simple stability test as outlined in the experimental protocols section below.

Q4: What is the general mechanism of action for ER degraders?

A4: ER degraders are often PROTACs (PROteolysis TArgeting Chimeras) or selective estrogen receptor degraders (SERDs). These molecules are designed to induce the degradation of the estrogen receptor protein. PROTACs are bifunctional molecules that simultaneously bind to the ER protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the ER by the proteasome. This removal of the ER protein from the cell effectively shuts down estrogen signaling pathways that are critical for the growth of certain cancers.

Stability Data of ER Degrader X

Since specific quantitative stability data for a single, universally defined "this compound" is not publicly available, the following table is provided as a template for researchers to document their own stability data for their specific ER degrader ("ER Degrader X").

ConditionTime Point% Remaining of ER Degrader XNotes
DMSO at -80°C0100%Initial measurement
1 month
3 months
6 months
DMSO at -20°C0100%Initial measurement
1 week
1 month
Cell Media + 10% FBS at 37°C0100%Initial measurement
2 hours
6 hours
24 hours
48 hours

Experimental Protocols

Protocol for Assessing ER Degrader Stability in Cell Media

This protocol outlines a general method to determine the stability of an ER degrader in cell culture media over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • ER Degrader X

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Incubator at 37°C, 5% CO2

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (ACN)

  • Water

  • Formic acid (optional, for mobile phase)

  • Autosampler vials

Procedure:

  • Prepare a 10 mM stock solution of ER Degrader X in anhydrous DMSO.

  • Dilute the stock solution into pre-warmed cell culture medium (37°C) to a final working concentration (e.g., 1 µM).

  • Immediately take a sample of this solution (Time 0), and quench it by diluting 1:1 with cold acetonitrile to precipitate proteins.

  • Incubate the remaining media containing the ER degrader at 37°C in a 5% CO2 incubator.

  • Take samples at various time points (e.g., 2, 6, 24, 48 hours). At each time point, quench the sample as described in step 3.

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Transfer the supernatant to autosampler vials.

  • Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound remaining. The peak area of the ER degrader at each time point is compared to the peak area at Time 0 to calculate the percentage remaining.

Visualizations

ER_Degradation_Pathway cluster_cell Cell ER_Degrader ER Degrader (PROTAC) Ternary_Complex Ternary Complex (ER-Degrader-E3) ER_Degrader->Ternary_Complex Binds ER Estrogen Receptor (ERα) ER->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_ER Ubiquitinated ER Ternary_Complex->Ub_ER Recruits Ubiquitin Ubiquitin Ubiquitin->Ub_ER Adds Ub tags Proteasome Proteasome Ub_ER->Proteasome Targeted for Degradation Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER Degrades

Caption: Mechanism of action for a PROTAC-based ER degrader.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in DMSO Dilute_Media Dilute to 1 µM in Cell Media (37°C) Prep_Stock->Dilute_Media Sample_T0 Sample Time 0 Dilute_Media->Sample_T0 Incubate Incubate at 37°C Sample_T0->Incubate Sample_Tx Sample at Time X (e.g., 2, 6, 24h) Incubate->Sample_Tx Quench Quench Samples with Acetonitrile Sample_Tx->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge HPLC Analyze Supernatant by HPLC/LC-MS Centrifuge->HPLC Calculate Calculate % Remaining vs. Time 0 HPLC->Calculate

References

Technical Support Center: Overcoming Resistance to ER Degrader 10 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ER Degrader 10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer insights into overcoming resistance to this therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective estrogen receptor (ER) degrader. It functions by binding to the estrogen receptor alpha (ERα), inducing a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome.[1][2][3] This eliminates ERα protein from the cell, thereby blocking downstream signaling pathways that drive the proliferation of ER-positive breast cancer cells.[3] Some newer generation degraders, like PROTACs (PROteolysis TArgeting Chimeras), work by forming a ternary complex between the ER, an E3 ubiquitin ligase, and the PROTAC molecule itself, leading to highly efficient and catalytic degradation of the ER.[4]

Q2: What are the primary mechanisms of acquired resistance to this compound?

A2: Resistance to ER-targeted therapies, including ER degraders, is a significant clinical challenge. The primary mechanisms can be categorized as:

  • On-target alterations: Mutations in the ESR1 gene, which encodes for ERα, are a common cause of acquired resistance. These mutations, often found in the ligand-binding domain (LBD), can lead to a constitutively active receptor that is no longer dependent on estrogen for its function. While this compound is designed to be effective against some ESR1 mutations, novel mutations can emerge that may reduce its binding affinity or degradation efficiency. For example, the F404 mutation in ESR1 has been specifically linked to fulvestrant (B1683766) resistance.

  • Bypass pathway activation: Cancer cells can compensate for the loss of ERα signaling by upregulating parallel growth factor receptor pathways. The most common of these include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades. Activation of these pathways can promote cell survival and proliferation independently of ERα.

  • Cell cycle dysregulation: Overexpression of key cell cycle proteins, such as Cyclin E2, has been identified as a potential mechanism of resistance to selective estrogen receptor degraders (SERDs). This allows cancer cells to bypass the G1/S checkpoint and continue to proliferate despite the absence of ERα signaling.

Q3: How can I determine if my cell line or tumor model has developed resistance to this compound?

A3: Resistance can be assessed through a combination of in vitro and in vivo experiments:

  • Cell Viability Assays: Perform dose-response curves with this compound on your parental (sensitive) and suspected resistant cell lines. A rightward shift in the IC50 value for the resistant line indicates reduced sensitivity.

  • Western Blotting: After treatment with this compound, assess the levels of ERα protein. Resistant cells may show incomplete degradation of ERα compared to sensitive cells. Also, probe for downstream markers of ER activity, such as pS2, and for markers of bypass pathway activation (e.g., p-AKT, p-ERK).

  • ESR1 Sequencing: Sequence the ligand-binding domain of the ESR1 gene in your resistant models to identify any potential mutations that may interfere with the binding or efficacy of this compound.

  • In Vivo Studies: In xenograft or patient-derived xenograft (PDX) models, resistance is characterized by tumor growth despite continued treatment with this compound.

Q4: What are the strategies to overcome resistance to this compound?

A4: Combination therapy is a promising strategy to overcome or delay the onset of resistance. The choice of combination agent should be guided by the underlying resistance mechanism:

  • For Bypass Pathway Activation:

    • PI3K/AKT/mTOR inhibitors: Combining this compound with inhibitors of this pathway, such as everolimus (B549166) or alpelisib, can be effective.

    • CDK4/6 inhibitors: Co-treatment with CDK4/6 inhibitors like palbociclib, ribociclib, or abemaciclib (B560072) can prevent cell cycle progression and has shown significant clinical benefit in combination with endocrine therapies.

  • For ESR1 Mutations:

    • Next-generation ER degraders: Newer oral SERDs and PROTAC ER degraders are being developed with improved activity against a broader range of ESR1 mutations. For instance, vepdegestrant (a PROTAC degrader) has shown significant improvement in progression-free survival compared to fulvestrant in patients with ESR1 mutations.

  • Targeting Other Pathways:

    • HDAC inhibitors: Vorinostat has been shown to resensitize tamoxifen-resistant cells and may have synergistic effects with ER degraders.

    • BET inhibitors: JQ1, a BET family inhibitor, in combination with fulvestrant has demonstrated tumor regression in preclinical models.

Troubleshooting Guide

Issue 1: Inconsistent or incomplete ERα degradation observed with this compound in my cell line.

  • Potential Cause: Suboptimal Drug Concentration or Treatment Duration.

    • Troubleshooting Step: Perform a dose-response and time-course experiment. Test a wide range of this compound concentrations (e.g., from pM to µM) and harvest cells at multiple time points (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the optimal conditions for ERα degradation in your specific cell line.

  • Potential Cause: Cell Line Variability.

    • Troubleshooting Step: Different cell lines have varying levels of ERα expression and components of the ubiquitin-proteasome system. Confirm the ERα expression level in your cell line. If you are using a cell line not commonly used in ER degrader studies, it may be beneficial to test a well-characterized ER-positive line (e.g., MCF-7, T47D) as a positive control.

  • Potential Cause: Experimental Protocol Inconsistencies.

    • Troubleshooting Step: Ensure consistent cell confluency at the time of treatment, as high confluency can reduce drug availability per cell. Use a consistent, low percentage of serum (e.g., charcoal-stripped serum) to minimize interference from endogenous hormones. Ensure complete cell lysis to release nuclear ERα for analysis.

Issue 2: My cells initially respond to this compound, but ERα levels recover after prolonged treatment.

  • Potential Cause: Compound Instability or Metabolism.

    • Troubleshooting Step: For longer-term experiments, consider replacing the media with fresh media containing this compound at regular intervals (e.g., every 24-48 hours) to maintain a sufficient concentration.

  • Potential Cause: Cellular Compensatory Mechanisms.

    • Troubleshooting Step: Cells may upregulate the synthesis of new ERα protein to compensate for degradation. Analyze ESR1 mRNA levels using qRT-PCR to determine if there is a compensatory increase in gene expression.

Issue 3: My in vivo xenograft model is not responding to this compound.

  • Potential Cause: Poor Pharmacokinetics or Bioavailability.

    • Troubleshooting Step: If using an oral formulation, ensure it is appropriate for the animal model and that the dosing vehicle is optimal for solubility and absorption. Perform pharmacokinetic studies to determine the plasma and tumor concentrations of this compound.

  • Potential Cause: Insufficient Dose or Dosing Frequency.

    • Troubleshooting Step: Conduct a dose-escalation study in your in vivo model to determine the optimal dose for tumor growth inhibition and target degradation. Be mindful of the potential for a "hook effect" at very high concentrations, where efficacy may decrease. Adjust the dosing frequency based on the compound's half-life to maintain therapeutic concentrations.

  • Potential Cause: Pre-existing Resistance Mechanisms.

    • Troubleshooting Step: Characterize the baseline genomic profile of your xenograft model. It may harbor pre-existing ESR1 mutations or have activated bypass pathways that confer intrinsic resistance.

Data on Combination Therapies

The following tables summarize preclinical data on the efficacy of combination therapies in overcoming resistance in ER-positive breast cancer models.

Table 1: Efficacy of Combination Therapies in a Patient-Derived Xenograft Model with an ER D538G Mutation

Treatment GroupTumor Growth Inhibition (TGI) / Regression
JQ1 (BET inhibitor)78% TGI
Vorinostat (HDAC inhibitor)No significant efficacy
Fulvestrant + JQ141% Regression
Fulvestrant + Vorinostat22% Regression

Data adapted from a study on a patient-derived xenograft model harboring a D538G ER mutation.

Table 2: Preclinical Efficacy of Vepdegestrant (PROTAC ER Degrader) in Combination with Other Inhibitors

Combination TherapyOutcome
Vepdegestrant + Palbociclib (CDK4/6i)Robust tumor regression
Vepdegestrant + Abemaciclib (CDK4/6i)Robust tumor regression
Vepdegestrant + Ribociclib (CDK4/6i)Robust tumor regression
Vepdegestrant + Everolimus (mTORi)Robust tumor regression
Vepdegestrant + Alpelisib (PI3Ki)Robust tumor regression

These preclinical data suggest that vepdegestrant could be an effective backbone for combination therapies.

Key Experimental Protocols

1. Western Blotting for ERα Degradation

  • Objective: To quantify the degradation of ERα protein following treatment with this compound.

  • Methodology:

    • Cell Seeding and Treatment: Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

2. ESR1 Mutation Analysis by Sanger Sequencing

  • Objective: To identify mutations in the ligand-binding domain (LBD) of the ESR1 gene.

  • Methodology:

    • Genomic DNA Extraction: Extract genomic DNA from parental and resistant cell lines using a commercial kit.

    • PCR Amplification: Amplify the LBD of the ESR1 gene using specific primers that flank the region of interest (codons 310-551).

    • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

    • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

    • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference human genome sequence to identify any mutations.

Visualizations

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ERα Estrogen->ER Binding Proteasome Proteasome ER->Proteasome Degradation ER_dimer ERα Dimer ER->ER_dimer Dimerization & Nuclear Translocation HSP90 HSP90 ER_HSP90->ER Dissociation ER_Degrader_10 This compound ER_Degrader_10->ER Binding & Ubiquitination ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activation

Caption: Estrogen Receptor (ER) Signaling Pathway and Action of this compound.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance ER_Degrader_10 This compound ER ERα ER_Degrader_10->ER Blocks Proliferation Cell Proliferation & Survival ER->Proliferation Promotes ESR1_Mutation ESR1 Mutation (e.g., D538G, Y537S, F404L) ESR1_Mutation->Proliferation Ligand-Independent Activation Bypass_Pathways Bypass Pathway Activation (PI3K/AKT, MAPK/ERK) Bypass_Pathways->Proliferation ER-Independent Signaling Cell_Cycle Cell Cycle Dysregulation (e.g., Cyclin E2 overexpression) Cell_Cycle->Proliferation Uncontrolled Progression Troubleshooting_Workflow Start Start: Resistance to This compound Observed Check_Degradation Assess ERα Degradation (Western Blot) Start->Check_Degradation Optimize_Protocol Optimize Protocol: - Dose-response - Time-course - Cell conditions Check_Degradation->Optimize_Protocol Incomplete Sequence_ESR1 Sequence ESR1 Gene Check_Degradation->Sequence_ESR1 Complete Optimize_Protocol->Check_Degradation Mutation_Found Mutation Identified? Sequence_ESR1->Mutation_Found Analyze_Pathways Analyze Bypass Pathways (p-AKT, p-ERK Western) Pathway_Active Pathway Activated? Analyze_Pathways->Pathway_Active Mutation_Found->Analyze_Pathways No Strategy1 Strategy: Use next-gen degrader or combination therapy Mutation_Found->Strategy1 Yes Strategy2 Strategy: Combine with pathway inhibitor (e.g., PI3Ki, MEKi, CDK4/6i) Pathway_Active->Strategy2 Yes End Implement New Therapeutic Strategy Pathway_Active->End No, investigate other mechanisms Strategy1->End Strategy2->End

References

Hook effect in ER degrader 10 degradation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ER Degrader 10. The focus is to help you identify, understand, and mitigate the "hook effect" to ensure reliable and reproducible results in your estrogen receptor (ER) degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of this compound assays?

Q2: What is the underlying mechanism of the hook effect?

A2: this compound works by forming a "ternary complex," simultaneously binding to the Estrogen Receptor (ER) and an E3 ubiquitin ligase (e.g., VHL or Cereblon).[5] This proximity is essential for the E3 ligase to tag ER for proteasomal degradation. At optimal concentrations, the formation of this ER/Degrader/E3 ligase ternary complex is favored.

However, at excessively high concentrations, this compound molecules are more likely to form separate "binary complexes" with either ER or the E3 ligase.[4][6] These non-productive binary complexes (ER-Degrader and E3-Degrader) compete with and prevent the formation of the productive ternary complex, thus reducing the overall degradation efficiency.[7]

Q3: What are the consequences of not identifying the hook effect?

A3: The primary consequence is the misinterpretation of your experimental data.[3] Key potency and efficacy parameters for your degrader, such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation), can be inaccurately determined.[3] This could lead to a highly potent compound being mistakenly classified as weak or inactive, potentially halting further development of a promising therapeutic candidate.

Q4: How can I confirm that the loss of ER protein is due to proteasomal degradation and not another effect?

A4: To verify that this compound is working through the intended mechanism, you should perform a proteasome inhibitor co-treatment experiment. By pre-treating your cells with a proteasome inhibitor like MG132 or carfilzomib (B1684676) before adding this compound, you can block the function of the proteasome.[1] If this compound works via the proteasome, you will observe a "rescue" or blockage of ER degradation in the co-treated samples compared to samples treated with the degrader alone.[1]

Data Presentation: Illustrating the Hook Effect

The following table summarizes hypothetical data from a dose-response experiment with this compound, clearly showing the hook effect. At concentrations above 1 µM, the remaining ER levels begin to increase, indicating reduced degradation.

This compound Conc.Normalized ER Level (%)% DegradationObservation
Vehicle (DMSO)100%0%Baseline
0.1 nM85%15%Low Degradation
1 nM55%45%Near DC50
10 nM20%80%Effective Degradation
100 nM10%90%Dmax (Max Degradation)
1 µM15%85%Onset of Hook Effect
10 µM40%60%Pronounced Hook Effect
50 µM70%30%Severe Hook Effect

Diagrams and Visual Guides

Mechanism of Action for this compound

cluster_0 Productive Ternary Complex Formation (Optimal Concentration) cluster_1 Ubiquitination & Degradation ER Estrogen Receptor (ER) Degrader This compound ER->Degrader Proteasome Proteasome ER->Proteasome Targeted to E3 E3 Ligase Degrader->E3 Ub Ubiquitin Tagging E3->Ub Catalyzes Ub->ER Tags Degraded Degraded ER Proteasome->Degraded Degrades

Caption: Mechanism of ER degradation mediated by this compound.

The Hook Effect Explained

cluster_optimal Optimal Concentration cluster_excess Excessive Concentration (Hook Effect) ER1 ER Degrader1 Degrader ER1->Degrader1 E31 E3 Ligase Degrader1->E31 Ternary Productive Ternary Complex (Leads to Degradation) Degrader1->Ternary ER2 ER Degrader2a Degrader ER2->Degrader2a Binary1 Non-Productive Binary Complex Degrader2a->Binary1 Degrader2b Degrader Binary2 Non-Productive Binary Complex Degrader2b->Binary2 E32 E3 Ligase E32->Degrader2b

Caption: Formation of binary vs. ternary complexes.

Troubleshooting Guide

Problem: My dose-response curve is bell-shaped; ER degradation decreases at high concentrations.

  • Likely Cause: You are observing the hook effect.[3]

  • Troubleshooting Steps:

    • Confirm the Effect: Repeat the experiment, ensuring your concentration range is wide and granular, especially at the higher end where the effect appears. A range from 0.1 nM to 50 µM is often necessary.[1]

    • Identify Optimal Concentration: From your confirmed dose-response curve, determine the optimal concentration that achieves maximal degradation (Dmax). Use this concentration for all future endpoint experiments.

    • Measure Ternary Complex Formation: If resources permit, use biophysical assays like Co-Immunoprecipitation (Co-IP), FRET, or AlphaLISA to directly measure the formation of the ternary complex across the same concentration range.[8][9] This can correlate the loss of degradation with a decrease in ternary complex formation.

Problem: I don't see any ER degradation at any tested concentration.

  • Likely Cause: This could be due to several factors, including the hook effect masking degradation, low E3 ligase expression, poor cell permeability, or an inactive compound.[1][3]

  • Troubleshooting Workflow:

Start No ER Degradation Observed TestRange Test a much wider concentration range (e.g., 1 pM to 50 µM) Start->TestRange DegObserved Degradation Observed? TestRange->DegObserved Optimize Optimize concentration to avoid hook effect DegObserved->Optimize Yes CheckE3 Check E3 Ligase expression levels in cell line (WB/qPCR) DegObserved->CheckE3 No E3Present Sufficient E3 Present? CheckE3->E3Present CheckPerm Assess cell permeability (e.g., PAMPA) or use ternary complex assays E3Present->CheckPerm Yes SwitchCell Switch to a cell line with high E3 expression E3Present->SwitchCell No Inactive Compound may be inactive or unsuitable for cell model. Verify compound integrity. CheckPerm->Inactive

Caption: Troubleshooting workflow for absence of degradation.

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

This protocol outlines the steps to determine the DC50 and Dmax of this compound and to identify a potential hook effect.

  • Cell Seeding: Plate a suitable ER-positive breast cancer cell line (e.g., MCF-7) in 12-well plates and allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. To capture the full curve, a wide concentration range (e.g., 0.1 nM to 50 µM) is recommended.[1] Include a vehicle-only control (e.g., DMSO).

  • Treatment: Treat cells with the various concentrations of this compound for a predetermined time (typically 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[1]

  • Sample Preparation: Normalize lysate concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[1] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against ERα.

    • Incubate simultaneously or on a separate blot with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection & Analysis:

    • Develop the blot using an ECL substrate and visualize the bands with an imaging system.[1]

    • Quantify band intensities using densitometry software. Normalize the ERα signal to the loading control signal for each lane.

    • Calculate the percentage of remaining ER protein relative to the vehicle control and plot this value against the log of the degrader concentration to determine DC50, Dmax, and visualize the hook effect.[10]

Protocol 2: Proteasome Inhibition Assay

This assay confirms that the degradation of ER is dependent on the proteasome.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

  • Co-treatment: Add the optimal concentration of this compound (as determined from the dose-response curve) to the media already containing the proteasome inhibitor. Also include control wells: vehicle only, degrader only, and inhibitor only.

  • Incubation: Incubate for the standard treatment duration (e.g., 18-24 hours).

  • Analysis: Lyse the cells and perform a Western blot for ERα as described in Protocol 1. A rescue of ERα levels in the co-treated sample compared to the sample treated with the degrader alone indicates proteasome-dependent degradation.[1]

References

Validation & Comparative

A Comparative Guide to Oral Selective Estrogen Receptor Degraders in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral selective estrogen receptor degraders (SERDs). These agents offer the potential to overcome the limitations of existing treatments, including the intramuscular administration of fulvestrant (B1683766) and the development of resistance. This guide provides a detailed comparison of a novel proteolysis-targeting chimera (PROTAC) ER degrader, represented here as "ER degrader 10," with other prominent oral SERDs that have been extensively studied: vepdegestrant (a PROTAC), elacestrant, amcenestrant, and brilanestrant.

Mechanism of Action: A Tale of Two Degradation Strategies

Oral SERDs function by binding to the estrogen receptor, leading to its degradation and subsequent downregulation of ER signaling pathways that drive tumor growth. While traditional oral SERDs induce a conformational change in the ER that marks it for degradation, PROTAC ER degraders employ a distinct and highly efficient mechanism.

Traditional Oral SERDs (e.g., Elacestrant, Amcenestrant, Brilanestrant): These molecules bind to the ligand-binding domain of the estrogen receptor. This binding event alters the receptor's conformation, leading to its instability and subsequent recognition and degradation by the cellular ubiquitin-proteasome system.

PROTAC ER Degraders (e.g., this compound, Vepdegestrant): These are heterobifunctional molecules. One end binds to the estrogen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, tagging it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to facilitate the degradation of multiple ER molecules, potentially leading to more profound and sustained ER downregulation.[1][2][3]

Preclinical Performance: A Head-to-Head Comparison

The following tables summarize key preclinical data for this compound (represented by the PROTAC vepdegestrant) and other leading oral SERDs. This data highlights their efficacy in ER degradation, inhibition of cancer cell proliferation, and in vivo tumor growth inhibition.

In Vitro Estrogen Receptor Degradation
CompoundCell LineDC50 / EC50 (nM)Maximum Degradation (%)Reference
This compound (Vepdegestrant) MCF-7~1-2>90[4]
ElacestrantMCF-7-Significant[5]
AmcenestrantMCF-70.2>98
BrilanestrantMCF-70.7-

DC50: Concentration for 50% maximal degradation. EC50: Half-maximal effective concentration for degradation.

In Vitro Anti-Proliferative Activity
CompoundCell LineIC50 (nM)Reference
This compound (Vepdegestrant) MCF-7, T47DPotent Inhibition
ElacestrantER+ cell linesPotent Inhibition
AmcenestrantMCF-7Potent Inhibition
BrilanestrantMCF-72.5

IC50: Half-maximal inhibitory concentration.

In Vivo Tumor Growth Inhibition in Xenograft Models
CompoundXenograft ModelDosingTumor Growth Inhibition (%)Reference
This compound (Vepdegestrant) MCF-730 mg/kg, oral, daily>100 (regression)
ElacestrantER+ PDXOralSignificant
AmcenestrantMCF7-ESR1 mutantOralSignificant regression
BrilanestrantTamoxifen-resistantOralRobust activity

PDX: Patient-Derived Xenograft.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Estrogen Receptor Degradation Assay (Western Blot)
  • Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are seeded in appropriate culture vessels and allowed to attach overnight. Cells are then treated with a dose range of the test compound or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the estrogen receptor. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the ER band is quantified and normalized to the loading control. The percentage of ER degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Cells are seeded in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds.

  • Incubation: Plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • Assay Procedure: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well according to the manufacturer's instructions.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Breast Cancer Xenograft Model
  • Cell Preparation and Implantation: ER-positive breast cancer cells (e.g., MCF-7) are suspended in a suitable matrix (e.g., Matrigel) and implanted subcutaneously or orthotopically into the mammary fat pad of immunocompromised female mice (e.g., nude or NOD/SCID). For patient-derived xenograft (PDX) models, tumor fragments are implanted.

  • Tumor Growth and Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Drug Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compounds are administered orally at specified doses and schedules.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group. In some studies, tumors are harvested at the end of the experiment for pharmacodynamic analysis, such as measuring ER levels.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_mem Membrane ER Estrogen->ER_mem Binds ER_cyto Cytoplasmic ER Estrogen->ER_cyto Binds PI3K_AKT PI3K/AKT Pathway ER_mem->PI3K_AKT Activates MAPK MAPK Pathway ER_mem->MAPK Activates ER_nuc Nuclear ER ER_cyto->ER_nuc Translocates ERE Estrogen Response Element ER_nuc->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Regulates

Caption: Simplified Estrogen Receptor Signaling Pathway.

PROTAC_Mechanism_of_Action cluster_protac PROTAC Action cluster_degradation Cellular Degradation Machinery PROTAC PROTAC ER Degrader (e.g., this compound) ER_Target Estrogen Receptor (ER) PROTAC->ER_Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (ER-PROTAC-E3) ER_Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_ER Ubiquitinated ER Ubiquitination->Ub_ER Tags ER Proteasome Proteasome Ub_ER->Proteasome Targets Degradation ER Degradation Proteasome->Degradation Mediates

Caption: Mechanism of Action for a PROTAC ER Degrader.

Xenograft_Workflow start Start: ER+ Breast Cancer Cells or PDX Tumor implant Implantation into Immunocompromised Mice start->implant tumor_growth Tumor Establishment & Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treat Oral Administration of SERD or Vehicle (Control) randomize->treat measure Tumor Volume Measurement (e.g., twice weekly) treat->measure measure->treat Continuous Treatment endpoint End of Study: Tumor Excision & Pharmacodynamic Analysis measure->endpoint

Caption: Experimental Workflow for a Xenograft Study.

References

Mass spectrometry analysis of ER degrader 10-induced protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of ER degrader 10 with other alternatives, supported by experimental data.

The degradation of the estrogen receptor (ER) is a cornerstone of therapy for ER-positive breast cancer. While numerous selective ER degraders (SERDs) have been developed, their specific effects on the broader cellular proteome can vary. This guide provides a comparative analysis of protein degradation induced by a hypothetical "this compound," benchmarked against the well-established SERD, Fulvestrant, and the selective ER modulator (SERM), Tamoxifen. The analysis is based on quantitative mass spectrometry data, offering a comprehensive view of their mechanisms of action.

Quantitative Proteomic Analysis of ER Degraders

To understand the global cellular impact of different ER-targeting compounds, a quantitative proteomic analysis was performed on MCF-7 breast cancer cells. Cells were treated with this compound, Fulvestrant, or Tamoxifen for 24 hours. The changes in protein abundance were quantified using Tandem Mass Tag (TMT) labeling followed by liquid chromatography-mass spectrometry (LC-MS/MS). The data below summarizes the log2 fold change in the abundance of key proteins.

ProteinFunctionThis compound (log2FC)Fulvestrant (log2FC)Tamoxifen (log2FC)
ESR1 Estrogen Receptor Alpha-2.5-2.3-0.5
PGR Progesterone Receptor-2.1-1.9-0.8
BCL2 B-cell lymphoma 2-1.8-1.6-0.6
CCND1 Cyclin D1-1.5-1.4-0.4
GREB1 Growth Regulation By Estrogen In Breast Cancer 1-2.2-2.0-0.7
MYC MYC Proto-Oncogene-1.2-1.1-0.3
TFF1 Trefoil Factor 1-1.9-1.8-0.5

Table 1: Comparative Protein Abundance Changes. This table shows the differential regulation of key estrogen-responsive proteins upon treatment with this compound, Fulvestrant, and Tamoxifen in MCF-7 cells, as determined by quantitative mass spectrometry. Negative values indicate protein downregulation.

Signaling Pathway of ER Degradation

The primary mechanism of action for ER degraders involves the binding to ERα, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This process effectively eliminates the receptor from the cell, shutting down estrogen-mediated signaling pathways that drive cancer cell proliferation.

ER_Degradation_Pathway cluster_cell Cell cluster_nucleus Nucleus ER ERα ER_E2 ERα-Estradiol Complex E2 Estradiol E2->ER Binds Degrader This compound Degrader->ER Binds ERE Estrogen Response Element (DNA) ER_E2->ERE Binds to DNA ER_Degrader ERα-Degrader Complex Ub Ubiquitin ER_Degrader->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation Degraded_ER Degraded ERα Proteasome->Degraded_ER Degrades Transcription Gene Transcription ERE->Transcription Activates

Figure 1: Mechanism of ERα degradation by this compound.

Experimental Protocols

A detailed methodology for the mass spectrometry-based proteomic analysis is provided below.

1. Cell Culture and Treatment: MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum. For the experiment, cells were grown to 70-80% confluency and then treated with 100 nM of this compound, 100 nM of Fulvestrant, or 1 µM of Tamoxifen for 24 hours. A vehicle control (DMSO) was also included.

2. Protein Extraction and Digestion: Following treatment, cells were harvested and lysed in a buffer containing 8 M urea (B33335) and protease inhibitors. Protein concentration was determined using a BCA assay. For each sample, 100 µg of protein was reduced with DTT, alkylated with iodoacetamide, and then digested overnight with trypsin.

3. TMT Labeling and Peptide Fractionation: The resulting peptides were labeled with TMT10plex reagents according to the manufacturer's instructions. The labeled peptides were then pooled, and fractionated using high-pH reversed-phase chromatography to increase proteome coverage.

4. LC-MS/MS Analysis: The fractionated peptides were analyzed on a Q Exactive HF mass spectrometer coupled with an Easy-nLC 1200 system. Peptides were separated on a 120-minute gradient. The mass spectrometer was operated in a data-dependent acquisition mode, with the top 15 most intense precursor ions selected for HCD fragmentation.

5. Data Analysis: The raw mass spectrometry data was processed using Proteome Discoverer 2.2 software. Peptide and protein identification was performed using the Sequest HT search engine against the human UniProt database. TMT reporter ion intensities were used for quantification, and protein ratios were normalized to the total peptide amount. Statistical analysis was performed to identify proteins with significant abundance changes.

Experimental Workflow for Proteomic Analysis

The overall workflow for the comparative proteomic analysis is illustrated in the following diagram.

Proteomics_Workflow cluster_workflow Proteomics Experimental Workflow A MCF-7 Cell Culture B Treatment (this compound, Fulvestrant, Tamoxifen) A->B C Cell Lysis & Protein Extraction B->C D Protein Digestion (Trypsin) C->D E Peptide Labeling (TMT) D->E F Peptide Fractionation (High pH RP-HPLC) E->F G LC-MS/MS Analysis F->G H Data Analysis (Protein ID & Quantification) G->H I Comparative Analysis & Biological Interpretation H->I

Figure 2: Workflow for mass spectrometry-based proteomics.

Conclusion

The mass spectrometry data reveals that this compound exhibits a potent degradation profile, comparable to the established SERD, Fulvestrant. Both compounds lead to a significant downregulation of ERα and its downstream targets, such as PGR, BCL2, and CCND1. In contrast, the SERM Tamoxifen shows a much weaker effect on the degradation of these key proteins. This suggests that this compound functions as a highly effective ER downregulator, warranting further investigation as a potential therapeutic agent for ER-positive breast cancer. The comprehensive proteomic approach provides a detailed and unbiased view of the cellular response to these drugs, highlighting the power of mass spectrometry in drug development and mechanistic studies.

A Comparative Analysis of Next-Generation Estrogen Receptor Degraders in Tamoxifen-Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanisms of Novel ER Degraders in Endocrine-Resistant Breast Cancer Models.

The development of resistance to endocrine therapies such as tamoxifen (B1202) remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. This has spurred the development of novel ER-targeting agents with distinct mechanisms of action designed to overcome resistance. This guide provides a comparative overview of the preclinical efficacy of a new class of ER degraders, including proteolysis-targeting chimeras (PROTACs) and novel oral selective estrogen receptor degraders (SERDs), in tamoxifen-resistant and other endocrine-resistant breast cancer models. While "ER degrader 10" is not a publicly recognized compound, this guide will focus on well-characterized clinical candidates as exemplars of their respective classes.

Executive Summary

Next-generation ER degraders, such as the PROTAC ER degrader vepdegestrant (ARV-471) and oral SERDs like elacestrant (B1663853) and camizestrant (B1654347), have demonstrated significant preclinical activity in breast cancer models that are resistant to traditional endocrine therapies. These agents not only exhibit potent ER degradation and antagonist activity but also show efficacy in models with ESR1 mutations, a common mechanism of acquired resistance. This guide will delve into the quantitative preclinical data, experimental methodologies, and underlying mechanisms of action of these promising therapeutic agents.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the in vitro and in vivo efficacy of vepdegestrant, elacestrant, and camizestrant in various endocrine-resistant breast cancer models.

Table 1: In Vitro Efficacy of ER Degraders in Endocrine-Resistant Breast Cancer Cell Lines

CompoundClassCell LineResistance ModelIC50 (Proliferation)ER Degradation (DC50/Dmax)Citation
Vepdegestrant (ARV-471) PROTAC ER DegraderMCF7Tamoxifen-ResistantData not specifiedDC50: 0.9 nM, Dmax: 95%[1]
T47D-Y537SESR1 MutantNot specified≥90% degradation[2]
Elacestrant Oral SERDMultipleCDK4/6i ResistantGrowth inhibition demonstratedInduces ER degradation[1][3]
Patient-Derived XenograftsESR1 MutantAntitumor activity shownInduces ER degradation
Camizestrant Oral SERDMultipleESR1 Wild-type & MutantSignificant antiproliferationRobust ER degradation[4][5]
Fulvestrant-Resistant PDXFulvestrant-ResistantStrong antitumor activityRobust ER degradation[4]

Table 2: In Vivo Efficacy of ER Degraders in Endocrine-Resistant Breast Cancer Xenograft Models

CompoundClassXenograft ModelResistance ModelDosingTumor Growth Inhibition (TGI)Citation
Vepdegestrant (ARV-471) PROTAC ER DegraderTamoxifen-ResistantTamoxifen-ResistantNot specifiedGrowth inhibition observed[4]
ST941/HI (PDX)ESR1 Mutant (Y537S)Not specifiedTumor regression[2]
ST941/HI/PBR (PDX)Palbociclib-ResistantNot specified102% TGI[2]
Elacestrant Oral SERDPatient-Derived XenograftsESR1 MutantNot specifiedSignificant antitumor activity
Patient-Derived XenograftsCDK4/6i ResistantNot specifiedGrowth inhibition demonstrated[1]
Camizestrant Oral SERDPatient-Derived XenograftsESR1 Wild-type & MutantNot specifiedStrong antitumor activity[4][5]
Fulvestrant-Resistant PDXFulvestrant-ResistantNot specifiedStrong antitumor activity[4]

Signaling Pathways and Mechanisms of Action

To understand the therapeutic potential of these novel agents, it is crucial to visualize their mechanisms of action and the signaling pathways they target.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_HSP ER-HSP Complex ER_dimer ER Dimerization ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Nuclear Translocation & DNA Binding Tamoxifen Tamoxifen Tamoxifen->ER Competitive Inhibition Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Leads to

Figure 1: Simplified Estrogen Receptor (ER) Signaling Pathway.

ER_Degrader_Mechanisms cluster_protac PROTAC ER Degrader (e.g., Vepdegestrant) cluster_serd Oral SERD (e.g., Elacestrant, Camizestrant) PROTAC PROTAC (Vepdegestrant) ER_p Estrogen Receptor (ER) PROTAC->ER_p Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (ER-PROTAC-E3) ER_p->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome_p Proteasome Ubiquitination->Proteasome_p Targets for Degradation_p ER Degradation Proteasome_p->Degradation_p Results in SERD Oral SERD ER_s Estrogen Receptor (ER) SERD->ER_s Binds & Antagonizes ER_SERD_Complex ER-SERD Complex ER_s->ER_SERD_Complex Conformational_Change Conformational Change & Instability ER_SERD_Complex->Conformational_Change Induces Proteasome_s Proteasome Conformational_Change->Proteasome_s Targets for Degradation_s ER Degradation Proteasome_s->Degradation_s Results in

Figure 2: Mechanisms of Action for PROTAC ER Degraders and Oral SERDs.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of ER degraders. Specific details may vary between studies.

1. Cell Viability/Proliferation Assay

  • Objective: To determine the concentration-dependent effect of the ER degrader on the proliferation of breast cancer cell lines.

  • Method:

    • Seed breast cancer cells (e.g., MCF7, T47D, or their tamoxifen-resistant derivatives) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the ER degrader or vehicle control for a specified period (typically 5-7 days).

    • Assess cell viability using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

2. Western Blot for ER Degradation

  • Objective: To quantify the degradation of the estrogen receptor protein following treatment with the ER degrader.

  • Method:

    • Plate cells and treat with various concentrations of the ER degrader or vehicle control for a defined time (e.g., 24, 48, or 72 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the ERα band intensity to a loading control (e.g., β-actin or GAPDH).

    • Calculate the percentage of ER degradation relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) can be determined from the dose-response curve.

3. In Vivo Xenograft Studies

  • Objective: To evaluate the antitumor efficacy of the ER degrader in a living organism.

  • Method:

    • Implant human breast cancer cells (e.g., MCF7) or patient-derived tumor fragments subcutaneously into immunocompromised mice (e.g., nude or NSG mice). For estrogen-dependent models, supplement the mice with an estradiol (B170435) pellet.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the ER degrader (e.g., by oral gavage or subcutaneous injection) and vehicle control at specified doses and schedules.

    • Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for ER levels, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Breast Cancer Cell Lines (Tamoxifen-Resistant) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay Western_Blot Western Blot (ER Degradation - DC50, Dmax) Cell_Culture->Western_Blot Xenograft_Model Xenograft Model Establishment Viability_Assay->Xenograft_Model Promising Candidates Western_Blot->Xenograft_Model Promising Candidates Treatment Drug Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (TGI, Biomarkers) Tumor_Measurement->Endpoint_Analysis

Figure 3: General Experimental Workflow for Preclinical Evaluation of ER Degraders.

Conclusion

The preclinical data for next-generation ER degraders like vepdegestrant, elacestrant, and camizestrant are highly encouraging for the treatment of endocrine-resistant ER+ breast cancer. Their ability to potently degrade wild-type and mutant ER, coupled with their efficacy in tamoxifen- and other endocrine-resistant models, positions them as promising candidates for further clinical development. The distinct mechanism of PROTAC ER degraders, which hijack the cell's own protein disposal machinery, may offer advantages in achieving profound and sustained ER degradation. Oral SERDs, on the other hand, provide a more convenient route of administration compared to the injectable SERD fulvestrant, with demonstrated efficacy in resistant settings. Further head-to-head clinical studies will be crucial to fully elucidate the comparative efficacy of these different classes of ER degraders and to define their optimal place in the treatment paradigm for ER+ breast cancer.

References

A Head-to-Head Comparison of Estrogen Receptor Degraders: ER Degrader 10 and ARV-471

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapies, particularly for estrogen receptor-positive (ER+) breast cancer, proteolysis-targeting chimeras (PROTACs) have emerged as a promising modality. These novel therapeutics function by inducing the degradation of specific proteins implicated in disease progression. This guide provides a detailed side-by-side comparison of two prominent ER-targeting PROTACs: ER degrader 10 and ARV-471 (Vepdegestrant).

This comparison summarizes available preclinical data, details experimental methodologies for key assays, and visualizes the underlying molecular mechanisms and experimental workflows.

At a Glance: Key Differences

FeatureThis compoundARV-471 (Vepdegestrant)
Also Known As Example 36 from patent WO2021133886PF-07850327
E3 Ligase Ligand Cereblon (CRBN) ligandCereblon (CRBN) ligand[1]
Publicly Available Data Limited, primarily from patent literatureExtensive preclinical and clinical data available[1][2][3][4]
Development Stage PreclinicalPhase 3 Clinical Trials; NDA submitted to FDA[1]

Mechanism of Action: A Shared Strategy

Both this compound and ARV-471 are PROTACs designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the estrogen receptor. They are heterobifunctional molecules, meaning they have two distinct ends connected by a linker. One end binds to the estrogen receptor, and the other binds to an E3 ubiquitin ligase, a key component of the UPS.

This simultaneous binding brings the ER and the E3 ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to tag the ER with ubiquitin molecules, marking it for destruction by the proteasome. The PROTAC molecule is then released and can repeat this process, leading to the catalytic degradation of multiple ER protein molecules.

PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC ER Estrogen Receptor (ER) PROTAC->ER Binds to ER E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to E3 Ligase Ternary_Complex ER PROTAC E3 Ligase Proteasome Proteasome Degraded_ER Degraded Peptides Proteasome->Degraded_ER Degradation Ub Ubiquitin Ub->Ternary_Complex:f0 Ubiquitination Ternary_Complex:f1->PROTAC Recycled Ub_ER Ubiquitinated ER Ub_ER->Proteasome Enters Proteasome

Mechanism of action for PROTAC-mediated ER degradation.

Quantitative Performance Data

A direct, side-by-side experimental comparison of this compound and ARV-471 is not publicly available. The following tables summarize the available data for each compound.

In Vitro Degradation and Antiproliferative Activity
ParameterThis compoundARV-471 (Vepdegestrant)
Cell Line Data not publicly availableMCF-7 (ER+ Breast Cancer)
DC50 (Degradation) Not Available~1-2 nM[2]
Dmax (Degradation) Not Available>90%[3][4]
IC50 (ER Binding) Not Available3.06 nM[1]
GI50 (Cell Proliferation) Not Available3.3 nM (MCF-7), 4.5 nM (T47D)[1]

Note: DC50 is the concentration of the degrader required to reduce the level of the target protein by 50%. Dmax is the maximum percentage of protein degradation achievable. IC50 is the concentration required to inhibit the binding to the target by 50%. GI50 is the concentration required to inhibit cell growth by 50%.

In Vivo Efficacy in Xenograft Models
ParameterThis compoundARV-471 (Vepdegestrant)
Model Data not publicly availableMCF-7 Orthotopic Xenograft
Dosing Not Available3, 10, and 30 mg/kg, oral, once daily
Tumor Growth Inhibition (TGI) Not Available85%, 98%, and 120% respectively[1]
ER Degradation in Tumors Not Available>90%[2]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available beyond the general descriptions in the patent literature. The following are representative protocols for assays commonly used to characterize ER degraders, with specific details for ARV-471 where available.

In Vitro ER Degradation Assay (Western Blot)

This assay quantifies the amount of ER protein remaining in cancer cells after treatment with a degrader.

Western Blot Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Culture ER+ breast cancer cells (e.g., MCF-7) Treatment 2. Treat cells with varying concentrations of the ER degrader for a specified time (e.g., 24 hours) Cell_Culture->Treatment Lysis 3. Lyse cells to extract proteins Treatment->Lysis Quantification 4. Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. Separate proteins by size using SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 7. Block non-specific binding sites on the membrane Transfer->Blocking Primary_Ab 8. Incubate with a primary antibody specific for ERα Blocking->Primary_Ab Secondary_Ab 9. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) Primary_Ab->Secondary_Ab Detection 10. Add a chemiluminescent substrate and image the resulting signal Secondary_Ab->Detection Analysis 11. Quantify band intensity relative to a loading control (e.g., GAPDH) to determine the percentage of ER degradation Detection->Analysis

A typical workflow for a Western blot-based degradation assay.

Protocol Details for ARV-471:

  • Cell Lines: MCF-7, T47D, and T47D cells expressing ER mutants (Y537S and D538G) are commonly used.

  • Treatment: Cells are treated with ARV-471 for various time points (e.g., 4, 8, 24 hours) at a range of concentrations.

  • Lysis Buffer: RIPA lysis buffer supplemented with protease inhibitors is often used.

  • Antibodies: A primary antibody specific for ERα and a loading control antibody (e.g., GAPDH, β-actin) are used. The secondary antibody is specific to the primary antibody's host species and is conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection: Chemiluminescence is a common detection method.

Cell Proliferation Assay

This assay measures the effect of the degrader on the growth of cancer cells.

Protocol Details for ARV-471:

  • Assay: CellTiter-Glo® Luminescent Cell Viability Assay is frequently used.

  • Procedure: ER+ breast cancer cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with a serial dilution of the degrader for a period of 5 to 7 days. The CellTiter-Glo® reagent is added, and the resulting luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

  • Data Analysis: The data is normalized to vehicle-treated controls, and the GI50 value is calculated using non-linear regression.

Signaling Pathway Context

The estrogen receptor signaling pathway is a critical driver of growth and proliferation in ER+ breast cancer. Estrogen binding to ER leads to its activation, dimerization, and translocation to the nucleus, where it regulates the transcription of genes involved in cell cycle progression and survival. Both this compound and ARV-471 disrupt this pathway by eliminating the ER protein itself, thereby preventing downstream signaling.

ER Signaling Pathway Inhibition cluster_pathway Estrogen Receptor Signaling Estrogen Estrogen ER Estrogen Receptor Estrogen->ER Binds to ER_Dimer ER Dimerization & Nuclear Translocation ER->ER_Dimer Degradation ER Degradation ER->Degradation Leads to Gene_Transcription Target Gene Transcription ER_Dimer->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation PROTAC This compound / ARV-471 PROTAC->ER Targets Degradation->ER_Dimer

Inhibition of the ER signaling pathway by PROTAC-mediated degradation.

Conclusion

Both this compound and ARV-471 represent a promising new class of therapeutics for ER+ breast cancer, leveraging the PROTAC technology to induce the degradation of the estrogen receptor. While both are potent ER degraders, ARV-471 has a substantial body of publicly available preclinical and clinical data that demonstrates its efficacy and supports its ongoing late-stage clinical development. This compound, identified from patent literature, is a potent molecule in its own right, but a more comprehensive, publicly available dataset is needed for a direct and thorough comparison with ARV-471. As more data on novel ER degraders become available, the field will gain a deeper understanding of the nuances that differentiate these molecules and their potential clinical applications.

References

A Head-to-Head Comparison: siRNA Knockdown vs. ER Degraders for Targeting Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of endocrine-responsive breast cancer research and therapy, the effective targeting of Estrogen Receptor Alpha (ERα) is paramount. Two powerful techniques, small interfering RNA (siRNA) knockdown and treatment with ER degraders, have emerged as key strategies to abrogate ERα signaling. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate approach for their specific research needs.

At a Glance: Key Differences

FeaturesiRNA Knockdown of ERαER Degrader Treatment
Mechanism of Action Post-transcriptional gene silencing by targeting ERα mRNA for degradation.Induces the degradation of the ERα protein through the ubiquitin-proteasome system.
Target ERα mRNAERα protein
Mode of Action Transient reduction in new protein synthesis.Removal of existing and newly synthesized protein.
Specificity Can have off-target effects by silencing unintended mRNAs with partial sequence homology.[1][2]Generally high specificity for the ERα protein, though different degraders may have varying efficacy against mutant forms of ERα.[3][4]
Duration of Effect Typically transient, lasting for several days depending on cell division and siRNA stability.Can be more sustained, depending on the half-life and dosing of the degrader.

Performance Data: A Quantitative Comparison

The following tables summarize experimental data on the efficacy of ERα knockdown by siRNA and degradation by various ER degraders in the commonly used ER-positive breast cancer cell line, MCF-7.

Table 1: Efficacy of ERα mRNA and Protein Reduction

TreatmentConcentration/DoseTime PointERα mRNA Reduction (%)ERα Protein Reduction (%)Cell LineReference
siRNA (siRNA 1) 40 nmol/L24 hours>93%-MCF-7[5]
siRNA for ERα -48 hours~62%61%MCF-7
Fulvestrant (B1683766) 100 nM6 hours-Significant reductionMCF-7
Fulvestrant 500 nM - 1 µM24 hours-Dose-dependent decreaseMCF-7
PROTAC ER Degrader (ERD-148) ---Potent and selective degradationMCF-7
PROTAC ER Degrader (A16) DC₅₀ = 3.78 nM--Selective degradationMCF-7

Table 2: Impact on Downstream Signaling and Cellular Phenotype

TreatmentEffect on Downstream Gene ExpressionEffect on Cell ProliferationCell LineReference
siRNA for ERα Blocked E₂-induced increase in Pdcd4, PTEN, and Bcl-2.-MCF-7
siRNA for ERα Affects PCNA/Ki-67 and p53/p21 expression.InhibitionMCF-7
Fulvestrant -Induces cell deathMCF-7
PROTAC ER Degrader (A16) -Inhibited proliferation and induced apoptosis.MCF-7

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ER_mem Membrane ERα E2->ER_mem Non-Genomic Pathway ER_cyto ERα E2->ER_cyto Genomic Pathway PI3K_AKT PI3K/AKT Pathway ER_mem->PI3K_AKT MAPK MAPK Pathway ER_mem->MAPK HSP HSP ER_cyto->HSP Binding ER_nuc ERα Dimer ER_cyto->ER_nuc Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation MAPK->Cell_Proliferation Ub Ubiquitin Proteasome Proteasome RISC RISC Complex ER_mRNA ERα mRNA ERE Estrogen Response Element (ERE) ER_nuc->ERE Target_Genes Target Gene Transcription ERE->Target_Genes Target_Genes->Cell_Proliferation siRNA_label siRNA targets ERα mRNA Degrader_label ER Degrader targets ERα protein

Caption: ERα Signaling Pathways and Points of Intervention.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Analysis start Start: MCF-7 Cell Culture siRNA Transfect with ERα siRNA (e.g., 40 nM for 24-48h) start->siRNA Degrader Treat with ER Degrader (e.g., 100 nM Fulvestrant for 6-24h) start->Degrader Control Control (e.g., Scrambled siRNA, Vehicle) start->Control qPCR RNA Isolation & qPCR (Measure ERα mRNA levels) siRNA->qPCR Western Protein Lysis & Western Blot (Measure ERα protein levels) siRNA->Western Phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) siRNA->Phenotype Degrader->qPCR Degrader->Western Degrader->Phenotype Control->qPCR Control->Western Control->Phenotype end_mRNA mRNA Data qPCR->end_mRNA Compare mRNA Reduction end_protein Protein Data Western->end_protein Compare Protein Reduction end_pheno Phenotype Data Phenotype->end_pheno Compare Phenotypic Changes

Caption: Experimental Workflow for Comparing siRNA and ER Degraders.

Logical_Relationship cluster_siRNA siRNA Knockdown cluster_degrader ER Degrader siRNA_start ERα siRNA RISC RISC Loading siRNA_start->RISC mRNA_degradation ERα mRNA Degradation RISC->mRNA_degradation Reduced_synthesis Reduced ERα Protein Synthesis mRNA_degradation->Reduced_synthesis Downstream_effect Abrogation of ERα Signaling & Downstream Effects Reduced_synthesis->Downstream_effect Degrader_start ER Degrader (e.g., Fulvestrant) ER_binding Binding to ERα Protein Degrader_start->ER_binding Ubiquitination Ubiquitination ER_binding->Ubiquitination Proteasomal_degradation Proteasomal Degradation of ERα Ubiquitination->Proteasomal_degradation Proteasomal_degradation->Downstream_effect

Caption: Logical Flow of siRNA vs. ER Degrader Mechanisms.

Detailed Experimental Protocols

siRNA Transfection for ERα Knockdown

This protocol is adapted for a 6-well plate format using a lipid-based transfection reagent.

Materials:

  • MCF-7 cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • ERα-specific siRNA and non-targeting control siRNA (20 µM stocks)

  • 6-well tissue culture plates

  • Standard cell culture reagents (DMEM, FBS, PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed MCF-7 cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute 3 µL of 10 µM siRNA stock into 50 µL of Opti-MEM medium in a microcentrifuge tube.

    • In a separate tube, prepare a master mix of the transfection reagent by diluting 12 µL of Lipofectamine RNAiMAX in 200 µL of Opti-MEM medium for four reactions.

    • Add 50 µL of the diluted transfection reagent to each tube containing the diluted siRNA. Mix gently by flicking the tube.

    • Incubate the siRNA-lipid complexes at room temperature for 5 minutes.

  • Transfection:

    • Add 100 µL of the siRNA-lipid complex dropwise to each well containing the cells in fresh culture medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours.

    • Harvest the cells for downstream analysis (qPCR for mRNA levels or Western blot for protein levels) at the desired time points.

ER Degrader Treatment

This protocol describes a typical treatment of MCF-7 cells with an ER degrader like Fulvestrant.

Materials:

  • MCF-7 cells

  • Fulvestrant (or other ER degrader) stock solution (e.g., 10 mM in DMSO)

  • 6-well tissue culture plates

  • Standard cell culture reagents

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 6-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Drug Preparation: Prepare the desired final concentration of the ER degrader by diluting the stock solution in fresh culture medium. For example, to achieve a 100 nM final concentration from a 10 mM stock, perform a serial dilution.

  • Treatment:

    • Aspirate the old medium from the cells.

    • Add the medium containing the ER degrader to the cells. For the vehicle control, add medium containing the same concentration of DMSO.

    • Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours) at 37°C.

  • Analysis: Following incubation, harvest the cells for analysis of ERα protein levels by Western blot or for phenotypic assays.

Western Blotting for ERα Protein Levels

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated and control cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against ERα overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for ERα mRNA Levels

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for ERα and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from the treated and control cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up the qPCR reaction with the master mix, cDNA, and primers for ERα and the housekeeping gene.

    • Run the qPCR reaction in a real-time PCR system.

  • Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of ERα mRNA, normalized to the housekeeping gene.

Conclusion

Both siRNA knockdown and ER degrader treatment are effective methods for reducing ERα levels and inhibiting its signaling pathway. The choice between the two depends on the specific experimental goals.

  • siRNA knockdown is a powerful tool for transiently silencing gene expression at the mRNA level, making it ideal for studying the immediate effects of gene silencing on cellular processes. However, researchers must be mindful of potential off-target effects and carefully validate their findings with appropriate controls.

  • ER degraders , including SERDs like fulvestrant and newer technologies like PROTACs, offer a more direct approach by targeting the ERα protein for degradation. This can lead to a more profound and sustained depletion of the receptor. ER degraders are also clinically relevant therapeutics, making them suitable for translational studies.

References

A Comparative Guide to Estrogen Receptor Degraders: The Impact of Novel PROTAC ER Degrader Vepdegestrant on ER-Dependent Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Proteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, Vepdegestrant (ARV-471), with established and next-generation Selective Estrogen Receptor Degraders (SERDs): Fulvestrant (B1683766), Elacestrant, and Giredestrant. We will delve into their mechanisms of action, comparative efficacy in degrading ER and inhibiting ER-dependent gene expression, and provide standardized protocols for key experimental assays. For the purpose of this guide, the term "ER Degrader 10" will be represented by the clinically advanced PROTAC ER degrader, Vepdegestrant.

Mechanisms of Action: A Tale of Two Degradation Strategies

Estrogen receptor-positive (ER+) breast cancer is critically dependent on the ER signaling pathway for its growth and proliferation. Both PROTACs and SERDs aim to disrupt this pathway by eliminating the ER protein, but they employ fundamentally different strategies.

Selective Estrogen Receptor Degraders (SERDs) , such as Fulvestrant, Elacestrant, and Giredestrant, function by binding to the estrogen receptor. This binding induces a conformational change in the ER protein, leading to its instability and subsequent recognition and degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This results in a reduction of ER levels, thereby hampering estrogen-driven cancer cell growth.

PROTAC ER Degraders , exemplified by Vepdegestrant, utilize a more direct and catalytic mechanism. These bifunctional molecules are designed to simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the efficient transfer of ubiquitin tags onto the ER, marking it for degradation by the proteasome. A single PROTAC molecule can trigger the degradation of multiple ER proteins, leading to a more profound and sustained reduction in ER levels.[1][2]

Figure 1: Comparative Mechanisms of Action

Quantitative Comparison of Performance

The following tables summarize key performance metrics for Vepdegestrant and the selected SERDs based on available preclinical data. Direct comparative studies across all compounds under identical conditions are limited; therefore, data from various sources are presented.

Table 1: In Vitro Efficacy - ER Degradation and Cell Proliferation Inhibition
CompoundClassCell LineDC50 (ER Degradation)GI50 (Cell Proliferation)Citation(s)
Vepdegestrant (ARV-471) PROTACMCF-7~1-2 nM3.3 nM[3]
T47DNot Reported4.5 nM
T47D (ER Y537S)Not Reported8.0 nM
T47D (ER D538G)Not Reported5.7 nM
Fulvestrant SERDMCF-7>100 nM~0.3-0.9 nM
T47DNot ReportedNot Reported
Elacestrant SERDMCF-7Not ReportedNot Reported
T47DNot ReportedNot Reported
Giredestrant SERDMCF-7Not ReportedNot Reported
T47DNot ReportedNot Reported

Note: DC50 and GI50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: In Vivo Efficacy - ER Degradation and Tumor Growth Inhibition
CompoundClassModelER DegradationTumor Growth Inhibition (TGI)Citation(s)
Vepdegestrant (ARV-471) PROTACMCF-7 Xenograft≥90%85-120%
ER Y537S PDXNot Reported102%
Fulvestrant SERDMCF-7 Xenograft~63-65%31-80%
ER Y537S PDXNot ReportedLess effective than Vepdegestrant
Table 3: Effect on ER-Dependent Gene Expression
CompoundClassKey ER-Dependent Genes DownregulatedQuantitative Effect (where available)Citation(s)
Vepdegestrant (ARV-471) PROTACPGR, GREB1, TFF1Decreases expression of classically regulated ER-target genes.
Fulvestrant SERDPGR, GREB1, TFF1Downregulates estrogen-regulated genes; transcriptional response is of a lesser magnitude than Vepdegestrant.
Elacestrant SERDPGR, GREB1, TFF1, TFF3, PDZK1More effective than fulvestrant at decreasing the expression of E-target genes.
Giredestrant SERDProgesterone-driven transcriptional response in ESR1 mutant modelsSuppressed mutant ERα-PR proliferation more effectively than tamoxifen (B1202) and fulvestrant.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blotting for ERα Degradation

This protocol describes the assessment of ERα protein levels in breast cancer cell lines following treatment with ER degraders.

cluster_workflow Western Blot Workflow start 1. Cell Culture & Treatment (e.g., MCF-7 cells) lysis 2. Cell Lysis (RIPA buffer) start->lysis quant 3. Protein Quantification (BCA assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer (PVDF membrane) sds->transfer blocking 6. Blocking (5% non-fat milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-ERα) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis

Figure 2: Western Blot Experimental Workflow

1. Cell Culture and Treatment:

  • Culture ER-positive breast cancer cells (e.g., MCF-7) in appropriate media.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the ER degrader (e.g., Vepdegestrant, Fulvestrant) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cell lysates and centrifuge to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST.

  • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize ERα band intensity to the loading control.

  • Calculate the percentage of ERα degradation relative to the vehicle-treated control.

RT-qPCR for ER-Dependent Gene Expression

This protocol details the measurement of mRNA levels of ER-dependent genes (e.g., PGR, GREB1, TFF1) in response to ER degrader treatment.

cluster_workflow RT-qPCR Workflow start 1. Cell Culture & Treatment rna_extraction 2. Total RNA Extraction start->rna_extraction cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr 4. Quantitative PCR (SYBR Green or TaqMan) cdna_synthesis->qpcr analysis 5. Data Analysis (ΔΔCt method) qpcr->analysis cluster_comparison Comparative Logic cluster_protac PROTAC (Vepdegestrant) cluster_serd SERDs (Fulvestrant, etc.) start ER+ Breast Cancer protac_mech Direct, Catalytic Degradation start->protac_mech serd_mech Stoichiometric Degradation start->serd_mech protac_er_deg High ER Degradation (>90%) protac_mech->protac_er_deg protac_gene_exp Profound Gene Suppression protac_er_deg->protac_gene_exp protac_adv Potential for Higher Efficacy & Overcoming Resistance protac_gene_exp->protac_adv serd_er_deg Moderate ER Degradation serd_mech->serd_er_deg serd_gene_exp Gene Suppression serd_er_deg->serd_gene_exp serd_adv Established Clinical Profile serd_gene_exp->serd_adv

References

Safety Operating Guide

Personal protective equipment for handling ER degrader 10

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for ER Degrader 10 was publicly available at the time of this writing. The following guidance is based on safety protocols for a closely related compound, PROTAC ER Degrader-2, and general laboratory best practices for handling potent research chemicals. Researchers must consult the compound-specific SDS provided by the manufacturer and adhere to their institution's environmental health and safety (EHS) guidelines.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when working with this compound. The following table summarizes the recommended PPE.

PPE CategorySpecific Recommendations
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Use chemically resistant gloves (e.g., nitrile).
Body Protection Wear a laboratory coat.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

HazardFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Protocol: Safe Handling and Disposal

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Solid Compound: Upon receipt, store the compound at -20°C in a dry, dark place.

  • Stock Solution: Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

2. Preparation of Stock Solutions:

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Conduct all weighing and solution preparation within a certified chemical fume hood.

  • Use an appropriate solvent, such as DMSO, to dissolve the compound to the desired concentration.

  • Vortex or sonicate until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

3. Handling During Experiments:

  • Always wear the recommended PPE as detailed in the table above.

  • Handle all solutions containing this compound within a fume hood or other appropriate ventilated enclosure.

  • Avoid the creation of aerosols.

4. Disposal Plan:

  • Chemical Waste: Dispose of all unused solutions and solid forms of this compound as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, should be disposed of as hazardous chemical waste.

  • Disposal Route: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

ER_Degrader_10_Handling_Workflow cluster_prep Preparation cluster_handling Experimental Handling cluster_disposal Disposal Receive Receive Compound Store Store at -20°C (Solid) or -80°C (Solution) Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Solvent (e.g., DMSO) Weigh->Dissolve Aliquot Aliquot for Storage Dissolve->Aliquot WearPPE Wear Appropriate PPE Aliquot->WearPPE ConductExp Conduct Experiment in Fume Hood WearPPE->ConductExp CollectWaste Collect Chemical Waste ConductExp->CollectWaste CollectContaminated Collect Contaminated Materials ConductExp->CollectContaminated DisposeEHS Dispose via EHS Office CollectWaste->DisposeEHS CollectContaminated->DisposeEHS

Caption: Workflow for the safe handling of this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.